1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-5-4-8(13)9(7(3)12)6(2)10(5)11/h4,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHDQWQEKVOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60309243 | |
| Record name | 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50343-13-0 | |
| Record name | 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50343-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050343130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC211441 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60309243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Literature review on 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone derivatives
An In-Depth Technical Guide to the Synthesis, Derivatization, and Biological Significance of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted acetophenone, serves as a highly versatile scaffold in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern, featuring a reactive acetyl group, a nucleophilic hydroxyl group, and a strategically placed chlorine atom on a dimethylated phenyl ring, provides a foundation for the development of a diverse array of derivatives. This technical guide synthesizes current knowledge on the core compound, detailing its primary synthetic routes, key derivatization strategies—most notably into chalcones and flavonoids—and the broad spectrum of biological activities exhibited by its analogues. We delve into the mechanistic underpinnings of its synthesis via Friedel-Crafts acylation and explore the significant anti-inflammatory, antimicrobial, antifungal, and antioxidant properties that make this chemical family a compelling subject for ongoing drug discovery and development efforts. This document provides field-proven experimental protocols, data-driven structure-activity relationship insights, and a comprehensive review of the existing literature to support researchers in this domain.
The Core Scaffold: An Introduction to this compound
The compound this compound (CAS No: 50343-13-0) is an aromatic ketone with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1][2] Its structure is foundational, serving as a critical synthetic intermediate for creating more complex molecules with significant therapeutic potential.[1]
The true value of this ethanone lies in its role as a building block for privileged scaffolds in drug discovery, particularly chalcones, flavanones, and flavones.[1] The inherent reactivity of its functional groups—the hydroxyl and carbonyl groups—allows for extensive chemical modification, enabling the modulation of enzymatic and receptor activities.[1] Derivatives stemming from this core have demonstrated a wide range of biological effects, including potent antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, positioning it as a molecule of high interest in medicinal chemistry.[1]
Synthetic Pathways and Derivatization Strategies
The construction of the core scaffold and its subsequent elaboration into diverse derivatives are governed by established and reliable organic chemistry principles. Understanding these pathways is crucial for the rational design of novel bioactive compounds.
Synthesis of the Core Compound
The most common and efficient method for synthesizing this compound is through Friedel-Crafts acylation . This reaction involves the acylation of a pre-functionalized aromatic ring, 3-chloro-2,4-dimethylphenol, with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]
Causality in Synthesis:
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Lewis Acid Catalyst (AlCl₃): The catalyst is essential as it coordinates with the acetyl chloride, forming a highly electrophilic acylium ion, which is necessary to overcome the activation energy for electrophilic aromatic substitution on the electron-rich phenol ring.
-
Regioselectivity: Achieving the precise 1-acetyl, 3-chloro, 6-hydroxy, 2,4-dimethyl substitution pattern requires careful control. The directing effects of the existing substituents (hydroxyl and methyl groups are ortho-, para-directing; chloro is ortho-, para-directing but deactivating) guide the incoming acyl group. Pre-functionalization of the aromatic ring is therefore a critical step to ensure the desired isomer is the major product.[1]
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Anhydrous Conditions: The reaction must be performed under anhydrous conditions because Lewis acids like AlCl₃ react vigorously with water, which would quench the catalyst and halt the reaction.[1]
Caption: General workflow for Friedel-Crafts acylation synthesis.
Key Derivatization: The Path to Chalcones and Flavonoids
The ethanone core is an excellent precursor for synthesizing chalcones, which are open-chain flavonoids recognized for their broad biological activities.[1] These are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between the ethanone and a substituted aromatic aldehyde. The resulting chalcones can then undergo intramolecular cyclization to yield flavanones.[1]
Caption: Synthetic pathway from the core ethanone to chalcones and flavanones.
Protocol: General Synthesis of a Chalcone Derivative
This protocol describes a self-validating system for a Claisen-Schmidt condensation.
1. Reagent Preparation:
- Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
- In a separate vessel, dissolve 1.1 equivalents of the desired substituted aromatic aldehyde in ethanol.
- Prepare a 40% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).
2. Reaction Execution:
- Place the ethanone solution in an ice bath and stir vigorously with a magnetic stirrer.
- Slowly add the aqueous KOH solution dropwise to the ethanone solution. The base acts as a catalyst by deprotonating the α-carbon of the ketone, forming a reactive enolate.
- Once the base is added, add the aldehyde solution dropwise to the reaction mixture. Maintain the temperature below 5°C to prevent side reactions.
- Allow the reaction to stir in the ice bath for 2-4 hours, then at room temperature overnight.
3. Monitoring and Work-up:
- Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
- Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is ~2. This neutralizes the base and precipitates the crude chalcone product.
4. Purification:
- Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
5. Characterization:
- Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[3][4][5]
A Spectrum of Biological Activities
Derivatives of this compound have been investigated for a multitude of biological applications, owing to their ability to interact with various biological targets.
Antimicrobial and Antifungal Activity
A significant body of research highlights the potent antimicrobial properties of this class of compounds.
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Bacterial Efficacy: Studies have demonstrated effectiveness against various pathogenic bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli.[1] This suggests their potential as lead compounds for developing new antibiotics to combat the growing issue of antibiotic resistance.[1]
-
Antifungal Properties: Derivatives, particularly chlorinated flavanones, have shown notable antifungal activity against yeasts like Candida albicans.[6]
-
Structure-Activity Relationship (SAR): The presence of halogen atoms, such as the chlorine in the parent scaffold, is often crucial for high antimicrobial and fungicidal activity.[6][7] For instance, research on related structures has shown that a 4-chloro substitution on a benzene ring can enhance antifungal effects.[8] Glycosylation of these molecules, while sometimes reducing antimicrobial potency, can advantageously improve water solubility and alter pharmacokinetic profiles.[6]
| Compound Type | Target Organism | Observed Activity | Reference |
| Core Ethanone Derivatives | S. aureus, E. coli | Significant reduction in bacterial growth | [1] |
| 4'-Chloroflavanone | Gram-positive bacteria (S. aureus, E. faecalis) | Strongest antimicrobial activity in its series | [6] |
| Chlorinated Flavanones | Candida albicans | Nearly all tested compounds exhibited antifungal activity | [6] |
| Halogenated 1,3-Oxazines | Various Pathogens | Good to moderate antibacterial and antifungal activity | [9] |
Anti-inflammatory Effects
Inflammation is a key factor in numerous chronic diseases. Chalcone derivatives synthesized from the core ethanone have demonstrated significant in vivo anti-inflammatory efficacy in established preclinical models, such as carrageenan-induced rat paw edema.[1]
Mechanism of Action: The anti-inflammatory activity is believed to stem from the inhibition of pro-inflammatory mediators. This includes downregulating the production of cytokines and inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1]
Antioxidant and Anticancer Potential
The phenolic hydroxyl group in the core structure is a critical feature for antioxidant activity.[1]
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Antioxidant Properties: This functional group allows the molecule to act as a free radical scavenger, which is a vital mechanism for preventing diseases related to oxidative stress. Studies using DPPH and ABTS assays have confirmed that the compound exhibits strong antioxidant activity, comparable to standards like ascorbic acid.[1]
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Anticancer and Photodynamic Therapy: The unique structure has also been explored for its anticancer properties.[1] Furthermore, recent investigations into its photophysical properties suggest a potential application in photodynamic therapy (PDT), where light-sensitive compounds are used to generate reactive oxygen species that can selectively destroy cancer cells.[1]
Key Experimental Workflow: Antimicrobial Susceptibility Testing
To validate the antimicrobial claims of newly synthesized derivatives, a standardized and reproducible protocol is essential. The agar well diffusion method is a widely used and reliable technique for this purpose.[1]
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Protocol: Agar Well Diffusion Assay
1. Media and Culture Preparation:
- Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions.
- Pour the molten agar into sterile Petri dishes and allow it to solidify completely in a laminar flow hood.
- Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
2. Plate Inoculation and Well Creation:
- Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the microbial inoculum to create a uniform lawn.
- Using a sterile cork borer (typically 6 mm in diameter), punch uniform wells into the agar.
3. Compound Application:
- Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO).
- Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a designated well.
- In separate wells, add a standard antibiotic (positive control) and the pure solvent (negative control) to validate the assay.
4. Incubation and Measurement:
- Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
- Invert the plates and incubate at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
5. Data Analysis:
- After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
- The size of the zone is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy. The negative control should show no zone of inhibition.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile platform in the field of medicinal chemistry. Its straightforward synthesis and amenability to a wide range of chemical modifications make it an ideal starting point for generating large libraries of bioactive molecules. The consistent demonstration of potent antimicrobial, anti-inflammatory, and antioxidant activities across its derivative families, particularly chalcones and flavonoids, underscores its therapeutic potential.
Future research should focus on several key areas:
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Structural Optimization: Leveraging SAR data to rationally design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles (e.g., better solubility, metabolic stability).
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Mechanism of Action Studies: Moving beyond preliminary screening to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.
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Exploring New Therapeutic Areas: While antimicrobial and anti-inflammatory applications are well-documented, the scaffold's potential in other areas, such as neurodegenerative diseases or virology, remains largely unexplored.
By continuing to build upon the solid foundation of knowledge surrounding this core structure, the scientific community can unlock new therapeutic agents to address pressing global health challenges.
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Solubility Profile of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone: A Theoretical and Practical Guide for Researchers
An In-Depth Technical Guide
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive framework for understanding, determining, and analyzing the solubility of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (MW: 198.64 g/mol [1]), a substituted acetophenone derivative of interest in medicinal chemistry.[2] In the absence of extensive published solubility data for this specific compound, this document serves as a first-principles guide for the research scientist. It combines a robust theoretical foundation with detailed, field-proven experimental protocols and data analysis methodologies, enabling users to generate and interpret high-quality solubility data in various organic solvents.
Introduction: The Compound and the Importance of Solubility
This compound is a vital synthetic intermediate, notably used in the development of novel chalcone, flavanone, and flavone derivatives which exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[2] Its synthesis is commonly achieved via Friedel-Crafts acylation of a pre-functionalized aromatic ring.[2][3]
The solubility of this intermediate is paramount for several reasons:
-
Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is essential for achieving homogeneous reaction conditions and predictable kinetics.
-
Purification: Solubility differences are exploited during purification by crystallization, where selecting an appropriate solvent system (one in which the compound is sparingly soluble at low temperatures but highly soluble at high temperatures) is key.
-
Formulation Development: For any downstream pharmaceutical application, understanding solubility is the first step in designing a viable formulation with adequate bioavailability.[4]
-
Analytical Method Development: Choosing a suitable solvent is necessary for techniques like HPLC and UV-Vis spectroscopy.[5]
This guide will equip the researcher with the necessary tools to systematically characterize the solubility of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Benchchem[2] |
| CAS Number | 50343-13-0 | Benchchem[2] |
| Molecular Formula | C₁₀H₁₁ClO₂ | Benchchem[2] |
| Molecular Weight | 198.64 g/mol | Benchchem[1][2] |
| Appearance | Solid (typical for substituted acetophenones) | Inferred |
The Theoretical Framework of Solubility
A rigorous understanding of solubility begins with its thermodynamic principles. The process of dissolving a solid in a liquid can be broken down into three conceptual steps:
-
Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice (ΔH_lattice). This is an endothermic process.
-
Solvent Cavity Formation: Energy is needed to overcome the cohesive forces of the solvent to create a space for the solute molecule (ΔH_cavity). This is also endothermic.
-
Solvation: Energy is released when the solute molecule forms new interactions (van der Waals, dipole-dipole, hydrogen bonds) with the solvent molecules (ΔH_solvation). This is an exothermic process.
The overall enthalpy of solution (ΔH_solution) is the sum of these enthalpies. The spontaneity of dissolution is governed by the Gibbs free energy of mixing (ΔG_mixing), where ΔG_mixing = ΔH_solution - TΔS_mixing.[6] A negative ΔG_mixing indicates a spontaneous process.
Ideal vs. Real Solubility and the Activity Coefficient
The ideal solubility of a solid in a liquid can be calculated based on the solute's melting properties and the temperature, assuming the solution behaves ideally (i.e., interactions between all molecules are uniform). However, most real-world solutions are non-ideal. This deviation from ideality is quantified by the activity coefficient (γ) .[7][8] The activity coefficient corrects the concentration to an "effective concentration" or activity, accounting for the non-ideal interactions between solute and solvent molecules.[9]
Real Solubility = Ideal Solubility / Activity Coefficient (γ)
An activity coefficient greater than 1 indicates that solute-solvent interactions are weaker than solute-solute and solvent-solvent interactions, leading to lower solubility than predicted by the ideal model. Conversely, a value less than 1 implies strong, favorable solute-solvent interactions.
Predictive Models: Hansen Solubility Parameters (HSP)
For selecting appropriate solvents, the principle of "like dissolves like" is a useful heuristic.[10] The Hansen Solubility Parameters (HSP) provide a more quantitative approach to this concept.[11][12] HSP deconstructs the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces (van der Waals).
-
δP: Energy from polar interactions.
-
δH: Energy from hydrogen bonding.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and a "solubility sphere" can be defined for the solute. Solvents that fall inside this sphere are predicted to be good solvents.[13]
Caption: A generalized workflow for experimental solubility determination.
Protocol 1: Gravimetric Method
This classic method is straightforward and does not require sophisticated instrumentation, making it an excellent primary technique. [14] Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured. [15] Step-by-Step Protocol:
-
Equilibration: Add an excess of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial. Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for at least 24-48 hours to ensure equilibrium is reached. Visual confirmation of excess solid at the bottom of the vial is crucial.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for 1-2 hours. Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.
-
Weighing: Transfer the filtered supernatant to a pre-weighed, dry evaporating dish (W_dish). Immediately weigh the dish with the solution (W_solution).
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Drying to Constant Weight: Place the evaporating dish in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until all solvent has been removed. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved (W_final). [14][15]6. Calculation:
-
Mass of Solute = W_final - W_dish
-
Mass of Solvent = W_solution - W_final
-
Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100
-
Protocol 2: UV-Vis Spectroscopy
This method is rapid and suitable for high-throughput screening, provided the solute has a distinct chromophore and does not degrade under analysis conditions. [16][17] Principle: The concentration of a solute in a solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve, according to the Beer-Lambert Law.
Step-by-Step Protocol:
-
Determine λ_max: Prepare a dilute stock solution of the compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max).
-
Prepare Calibration Curve: From a concentrated stock solution of known concentration, prepare a series of 5-7 dilutions covering the expected concentration range. Measure the absorbance of each standard at λ_max and plot Absorbance vs. Concentration. The plot should be linear with an R² > 0.99.
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.
-
Analysis: Take the clear, filtered supernatant and perform a precise serial dilution with the same solvent to bring its concentration into the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted sample at λ_max. Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Calculation:
-
Concentration of Saturated Solution = (Calculated Concentration) * (Dilution Factor)
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for solubility determination due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities or degradation products. [18][19] Principle: A saturated solution is analyzed by HPLC, and the concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Step-by-Step Protocol:
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase C18 column) that provides good peak shape and resolution for this compound. The mobile phase should be compatible with the dissolution solvent. [5]2. Prepare Calibration Curve: Prepare a series of 5-7 standard solutions of the compound in the mobile phase. Inject each standard into the HPLC system and record the peak area. Plot Peak Area vs. Concentration to generate a linear calibration curve (R² > 0.99).
-
Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method protocol.
-
Analysis: Take the clear, filtered supernatant and dilute it accurately with the mobile phase to a concentration that falls within the calibration range.
-
Quantification: Inject the diluted sample into the HPLC. Identify the peak corresponding to the compound by its retention time and integrate its area.
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample from its peak area.
-
Concentration of Saturated Solution = (Calculated Concentration) * (Dilution Factor)
-
Table 2: Comparison of Analytical Methods for Solubility Determination
| Feature | Gravimetric Method | UV-Vis Spectroscopy | HPLC Method |
| Principle | Mass of residue after evaporation | Light absorbance of solute | Chromatographic separation & detection |
| Pros | Simple, low cost, absolute method | Fast, high-throughput | Highly sensitive, specific, impurity detection |
| Cons | Labor-intensive, requires volatile solvent, not for thermolabile compounds | Requires chromophore, interference from impurities | Higher cost, requires method development |
| Best For | Initial, fundamental measurements | Rapid screening of many solvents | Accurate, low-level quantification, purity check |
Data Analysis and Thermodynamic Modeling
Presenting Solubility Data
Quantitative solubility data should be presented clearly, specifying the solvent, temperature, and units (e.g., g/100 mL, mg/mL, mole fraction).
Table 3: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant¹ | Solubility (mg/mL) | Solubility (Mole Fraction, x) |
| Hexane | 1.88 | Data to be determined | Data to be calculated |
| Toluene | 2.38 | Data to be determined | Data to be calculated |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be calculated |
| Acetone | 20.7 | Data to be determined | Data to be calculated |
| Ethanol | 24.5 | Data to be determined | Data to be calculated |
| Methanol | 32.7 | Data to be determined | Data to be calculated |
| ¹Values are approximate and sourced from various chemical data tables. | |||
| [20] |
Temperature Dependence and the van't Hoff Equation
The solubility of most solids increases with temperature if the dissolution process is endothermic (ΔH_solution > 0). [21][22]This relationship can be modeled using the van't Hoff equation, which relates the change in the natural logarithm of the solubility (expressed as mole fraction, x) to the change in temperature (T). [23][24] ln(x) = - (ΔH_solution / R) * (1/T) + (ΔS_solution / R)
Where R is the ideal gas constant. By measuring solubility at several different temperatures, a van't Hoff plot of ln(x) versus 1/T can be generated. [25][26]
Caption: Deriving thermodynamic parameters from a van't Hoff plot.
This analysis provides invaluable thermodynamic insights:
-
Slope: The slope of the line is equal to -ΔH_solution/R, allowing for the calculation of the enthalpy of solution. A negative slope indicates an endothermic process.
-
Intercept: The intercept is equal to ΔS_solution/R, from which the entropy of solution can be determined.
Conclusion
This guide provides a comprehensive roadmap for researchers to thoroughly characterize the solubility of this compound in organic solvents. By grounding experimental work in solid thermodynamic theory and employing robust, validated analytical methods such as gravimetry, UV-Vis spectroscopy, and HPLC, scientists can generate the high-quality data necessary for process optimization, formulation design, and fundamental physicochemical understanding. The subsequent analysis using the van't Hoff equation further enriches this data, transforming simple solubility measurements into a deeper understanding of the thermodynamic forces driving the dissolution process.
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An In-depth Technical Guide to the Acidity and pKa of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the acidic properties of the substituted phenol, 1-(3-chloro-6-hydroxy-2,4-dimethylphenyl)ethanone. As a synthetic intermediate in medicinal chemistry, particularly for developing novel chalcone derivatives with anti-inflammatory and antimicrobial properties, understanding its acid dissociation constant (pKa) is critical for predicting its behavior in physiological environments and optimizing reaction conditions.[1] This document elucidates the theoretical underpinnings of its acidity by dissecting the complex interplay of electronic and steric effects exerted by its various substituents. Furthermore, it outlines rigorous experimental and computational methodologies for the precise determination of its pKa value, offering field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles of Phenolic Acidity
The acidity of phenols is fundamentally greater than that of aliphatic alcohols, a difference attributed to the structural and electronic properties of the aromatic ring.[2] Phenols are weak acids, with pKa values typically around 10, while alcohols are significantly weaker, with pKa values in the 15-18 range.[2][3] This enhanced acidity stems from the stability of the conjugate base, the phenoxide ion. Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom is not localized; instead, it is delocalized into the pi-electron system of the benzene ring through resonance.[2][4] This distribution of charge stabilizes the phenoxide ion, shifting the equilibrium towards dissociation and thus making the parent phenol more acidic.
The acidity of a substituted phenol is a finely tuned property, modulated by the nature and position of substituents on the aromatic ring.[5] These effects can be broadly categorized as:
-
Electronic Effects : Substituents alter the electron density of the aromatic ring and, consequently, the stability of the phenoxide ion.
-
Electron-Withdrawing Groups (EWGs) , such as halogens, nitro groups, or carbonyls, pull electron density away from the ring.[5][6] This effect further delocalizes and stabilizes the negative charge of the phenoxide ion, leading to increased acidity (a lower pKa value).[3][4][7][8]
-
Electron-Donating Groups (EDGs) , such as alkyl groups, push electron density into the ring.[6] This intensifies the negative charge on the phenoxide oxygen, destabilizing the conjugate base and resulting in decreased acidity (a higher pKa value).[3][5]
-
-
Steric Effects : Bulky groups, particularly at the ortho position relative to the hydroxyl group, can introduce steric hindrance.[6] This can disrupt the coplanarity required for optimal resonance and, more significantly, can impede the solvation of the phenoxide ion, which is a crucial factor in its stabilization.[9][10] This "ortho effect" can lead to acidity trends not predicted by electronic effects alone.[6]
The target molecule, this compound, presents a complex case where multiple competing electronic and steric effects are at play, necessitating a detailed analysis to predict its overall acidity.
Deconstruction of Substituent Effects in this compound
To estimate the pKa of the target molecule, we must analyze the contribution of each substituent relative to the parent phenol structure (pKa ≈ 10.0). The numbering of the phenyl ring places the acetyl group at C1, the hydroxyl group at C6, the chloro group at C3, and the methyl groups at C2 and C4. For the purpose of analyzing acidity, it is more intuitive to consider the hydroxyl group as being at C1. Therefore, the substituents are: an ortho-acetyl group, an ortho-methyl group, a para-methyl group, and a meta-chloro group.
| Substituent | Position Relative to -OH | Electronic Effect | Predicted Impact on Acidity |
| Acetyl (-COCH₃) | ortho | Strong Electron-Withdrawing (-I, -M) | Increase Acidity (Lower pKa) |
| Methyl (-CH₃) | ortho | Electron-Donating (+I, Hyperconjugation) | Decrease Acidity (Higher pKa) |
| Methyl (-CH₃) | para | Electron-Donating (+I, Hyperconjugation) | Decrease Acidity (Higher pKa) |
| Chloro (-Cl) | meta | Electron-Withdrawing (-I) | Increase Acidity (Lower pKa) |
Synergistic and Antagonistic Interactions:
-
Electron-Donating Methyl Groups : The two methyl groups at the ortho and para positions act to decrease acidity. The compound 2,4-dimethylphenol, which contains only these substituents, has a pKa of approximately 10.6, making it a weaker acid than phenol, as expected.[11][12][13][14]
-
Electron-Withdrawing Chloro Group : The chlorine atom at the meta position exerts a purely inductive (-I) electron-withdrawing effect, as resonance effects are not transmitted from the meta position.[6] This effect stabilizes the phenoxide ion. For comparison, 3-chlorophenol has a pKa of approximately 9.12, demonstrating a significant increase in acidity compared to phenol.[15]
-
The Ortho-Acetyl Group and Intramolecular Hydrogen Bonding : The acetyl group is a potent EWG due to both inductive and resonance effects, which should dramatically increase acidity. For example, 4'-hydroxyacetophenone, where the acetyl group is para to the hydroxyl, has a pKa of ~7.8.[16] However, in the target molecule, the acetyl group is in the ortho position. This proximity allows for the formation of a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This hydrogen bond significantly stabilizes the protonated (neutral) form of the molecule, making the proton more difficult to remove. The consequence is an acid-weakening effect that counteracts the electronic-withdrawing nature of the acetyl group. This is clearly demonstrated by 2'-hydroxyacetophenone, which has a pKa of ~10.06, nearly identical to unsubstituted phenol, despite the presence of the EWG.[17][18]
Integrated Prediction : The final pKa of this compound will be a product of these competing forces. The strong acid-strengthening inductive effect of the meta-chloro group will compete with the acid-weakening effect of the two methyl groups and the intramolecular hydrogen bonding of the ortho-acetyl group. Given the potent influence of the chloro substituent, the final pKa is expected to be lower (more acidic) than that of 2,4-dimethylphenol (10.6) and 2'-hydroxyacetophenone (10.06), but likely higher (less acidic) than a phenol with only a meta-chloro and a non-H-bonding EWG. A reasonable estimate places the pKa in the 7.5 to 9.0 range .
Methodologies for pKa Determination
Precise pKa determination requires robust experimental or computational approaches.
Experimental Workflow: Spectrophotometric Titration
Spectrophotometric titration is a highly effective method for determining the pKa of ionizable compounds, like phenols, that exhibit a pH-dependent UV-Vis absorption spectrum.[19][20] The principle lies in exploiting the difference in the molar absorptivity between the protonated (HA) and deprotonated (A⁻) forms of the molecule. By measuring the absorbance of the compound in a series of buffer solutions of known pH, a titration curve can be generated from which the pKa can be accurately calculated.[21]
Step-by-Step Protocol:
-
Spectrum Scans : Dissolve a small amount of the compound in a highly acidic buffer (e.g., pH 2) to ensure it is fully protonated (HA form) and record its UV-Vis spectrum to identify its wavelength of maximum absorbance (λ_max,HA). Repeat in a highly basic buffer (e.g., pH 12) to isolate the spectrum of the fully deprotonated (A⁻) form and identify its λ_max,A⁻.
-
Buffer Preparation : Prepare a series of buffer solutions with precisely known pH values that span the estimated pKa of the analyte (e.g., from pH 6.5 to 10.0 in 0.5 pH unit increments).[6] Maintaining a constant ionic strength across all buffers is critical for accuracy.[22]
-
Sample Preparation : Prepare a set of solutions by adding a constant, known concentration of the analyte (e.g., 10-50 µM) to each of the prepared buffer solutions.[19]
-
Absorbance Measurement : Measure the absorbance of each buffered analyte solution at a chosen wavelength (typically the λ_max of either the acidic or basic form).
-
Data Analysis : Plot the measured absorbance versus pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pH at which [HA] = [A⁻], and therefore, pH = pKa.[21] This can be determined graphically or by using the Henderson-Hasselbalch equation.
Caption: Workflow for Spectrophotometric pKa Determination.
Computational Workflow: Quantum Mechanical Prediction
In silico methods, particularly those based on quantum mechanics, have become powerful tools for predicting physicochemical properties like pKa.[23] These methods calculate the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution, from which the pKa can be derived.
High-accuracy predictions can be achieved using Density Functional Theory (DFT) combined with a continuum solvation model to account for the effect of the solvent (water).[24][25][26] The "direct approach" calculates the free energies of the solvated acid (HA_aq), the solvated conjugate base (A⁻_aq), and the solvated proton (H⁺_aq) to determine the pKa.[27]
High-Level Computational Protocol:
-
Structure Preparation : Generate 3D coordinates for both the neutral acid (HA) and its conjugate phenoxide base (A⁻).
-
Geometry Optimization : Perform geometry optimization calculations for both species in the gas phase and, crucially, in the solvated phase using a continuum solvation model (e.g., SMD or CPCM).[28] This step finds the lowest energy conformation of each molecule.
-
Frequency Calculation : Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Free Energy Calculation : Calculate the absolute Gibbs free energy in solution (G_solv) for both the acid and the conjugate base.
-
pKa Calculation : Use the calculated free energies and an established experimental value for the solvation free energy of the proton to calculate the pKa via the thermodynamic cycle. Recent protocols have demonstrated high accuracy (mean absolute error < 0.4 pKa units) for substituted phenols.[24][25]
Caption: Workflow for Computational pKa Prediction.
Comparative Data and Final Discussion
To contextualize our prediction, the pKa values of structurally related phenols are summarized below.
| Compound | Key Substituents | pKa | Source(s) |
| Phenol | (Reference) | ~10.0 | [3] |
| 2,4-Dimethylphenol | 2,4-di-CH₃ | 10.6 | [11][12][13] |
| 3-Chlorophenol | 3-Cl | 9.12 | [15] |
| 2'-Hydroxyacetophenone | 2-COCH₃ | 10.06 | [17][18] |
| 4'-Hydroxyacetophenone | 4-COCH₃ | 7.79 | [16] |
| This compound | 2-COCH₃, 2,4-di-CH₃, 3-Cl | ~7.5 - 9.0 (Predicted) | N/A |
The data clearly illustrate the competing effects. The methyl groups in 2,4-dimethylphenol decrease acidity (pKa 10.6).[11][12][13] The meta-chloro group in 3-chlorophenol significantly increases acidity (pKa 9.12).[15] The ortho-acetyl group in 2'-hydroxyacetophenone results in a pKa similar to phenol due to intramolecular hydrogen bonding, whereas the same group in the para position, where H-bonding is impossible, lowers the pKa to 7.79.[16][17][18]
For the target molecule, the acid-strengthening effect of the meta-chloro group is expected to be dominant, pulling the pKa well below the 10.0-10.6 range of the other substituted phenols that lack this feature. However, the combined acid-weakening effects of the two methyl groups and the intramolecular hydrogen bond will prevent the pKa from dropping to the levels seen in phenols with unhindered, powerfully electron-withdrawing groups. Therefore, the predicted range of 7.5 to 9.0 represents a logical synthesis of these multifaceted influences.
Conclusion
The acidity of this compound is a complex property governed by a delicate balance of inductive, resonance, and steric effects from its four substituents. The analysis indicates that it is a moderately acidic phenol. The presence of two electron-donating methyl groups and a stabilizing intramolecular hydrogen bond from the ortho-acetyl group work to decrease acidity. These are counteracted by the strong inductive electron-withdrawing effect of the meta-chloro group, which serves to increase acidity. The net result is a predicted pKa value significantly lower than that of similarly substituted phenols lacking the chloro group, estimated to be in the range of 7.5 to 9.0. Accurate determination of this value, which is crucial for its application in drug discovery and development, can be achieved through established experimental techniques like spectrophotometric titration or advanced computational modeling.
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Computational Modeling and DFT Studies of the 3-chloro-6-hydroxy-2,4-dimethylphenyl Moiety: A Quantum Mechanical Approach to Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted phenolic ring is a cornerstone of many pharmacologically active molecules. The 3-chloro-6-hydroxy-2,4-dimethylphenyl moiety, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation for its potential in drug design. This guide provides a comprehensive, field-proven protocol for characterizing this moiety using Density Functional Theory (DFT), a powerful quantum mechanical method. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and robust computational workflow. This document is intended for researchers and drug development professionals seeking to leverage computational chemistry for deeper molecular insights, enabling more rational and targeted therapeutic design.[1][2][3][4][5]
Introduction: The Nexus of Computational Chemistry and Modern Drug Discovery
In the landscape of modern pharmaceutical development, understanding a molecule's behavior at the electronic level is paramount. Properties such as reactivity, stability, and intermolecular interaction potential are governed by quantum mechanics. The 3-chloro-6-hydroxy-2,4-dimethylphenyl scaffold, as a substituted phenol, is anticipated to be a crucial component in molecules designed to interact with biological targets, potentially as an antioxidant or a hydrogen-bond donor/acceptor in an enzyme's active site.[6][7]
Density Functional Theory (DFT) has emerged as an indispensable tool in this domain.[4] It offers a balance of computational cost and accuracy that is unmatched for systems of pharmaceutical interest.[1] By modeling the electron density, DFT allows us to predict a wide array of molecular properties before a compound is ever synthesized, saving significant time and resources.[5] This guide provides a complete workflow for applying DFT to elucidate the structural, electronic, and reactive properties of the title moiety, thereby providing a foundational understanding for its application in drug design.
Theoretical Cornerstone: Selecting the Right Tools for the Job
The reliability of any DFT study hinges on two critical choices: the functional and the basis set . These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.
-
The Functional: Approximating the Quantum World The functional is a mathematical approximation that defines the exchange-correlation energy, a key component of the total electronic energy. For organic molecules like substituted phenols, hybrid functionals are often the most reliable starting point. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in the field, known for providing excellent geometries and reasonable electronic properties for a wide range of organic systems.[8] For studies requiring higher accuracy, especially concerning reaction barriers or non-covalent interactions, newer functionals like the ωB97X-D (which includes empirical dispersion corrections) or the M06-2X functional may be more appropriate.[9][10]
-
The Basis Set: The Building Blocks of Molecular Orbitals A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms.
-
Pople-style basis sets , such as 6-311++G(d,p) , are widely used and offer a robust framework.[10][11] Let's break down this nomenclature, as it validates our choice:
-
6-311 : A split-valence basis set, meaning it uses multiple functions to describe valence electrons, which are most important for chemical bonding.
-
++G : Includes diffuse functions on both heavy atoms and hydrogen. This is critical for describing systems with lone pairs (like the oxygen and chlorine in our moiety) and for accurately modeling non-covalent interactions.
-
(d,p) : Adds polarization functions on heavy atoms (d) and hydrogens (p). These are essential for describing the non-spherical nature of electron density in bonded atoms, allowing for more accurate geometries and energies.[12]
-
-
For any given study, the chosen functional and basis set must be explicitly reported, as they are fundamental to the reproducibility and validity of the results.
The Computational Workflow: A Self-Validating Protocol
A successful DFT study follows a logical and rigorous sequence of steps. Each subsequent step builds upon and validates the previous one, ensuring the final results are physically meaningful.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Structure Input : A 3D structure of the 3-chloro-6-hydroxy-2,4-dimethylphenyl moiety is first constructed using molecular building software (e.g., GaussView, ArgusLab).[13] A preliminary geometry optimization using a less computationally expensive method like molecular mechanics can provide a reasonable starting point.
-
Geometry Optimization : This is the most crucial initial step. The goal is to find the molecular geometry with the lowest possible potential energy.[14] An input file is prepared for a DFT software package (e.g., Gaussian, ORCA, ADF) specifying the coordinates, charge (0), spin multiplicity (singlet), the chosen functional (e.g., B3LYP), and basis set (e.g., 6-311++G(d,p)). The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy has converged.
-
Vibrational Frequency Calculation : Upon successful optimization, a frequency calculation is performed on the exact same optimized geometry using the same level of theory.[14][15] This step is a non-negotiable quality control check:
-
Trustworthiness Check : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure. In such a case, the geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
Thermodynamic Data : This calculation also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Probing Chemical Behavior: Advanced Molecular Property Analysis
With a validated, stable structure, we can now calculate a suite of properties that directly inform the moiety's potential for drug development.
Electronic Reactivity: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior.[14]
-
Expertise : The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap , is a critical descriptor of chemical reactivity and stability. A smaller gap generally implies higher reactivity.[9][14]
-
Application : For our moiety, the HOMO is likely localized on the electron-rich phenol ring and oxygen atom, indicating these are the primary sites for electrophilic attack. The distribution of the LUMO will indicate the most favorable sites for nucleophilic attack. This analysis is fundamental for predicting metabolic susceptibility and reaction mechanisms.[4]
Interaction Hotspots: Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.[16][17]
-
Expertise : The MEP map is color-coded: regions of negative potential (typically red) are electron-rich and are prime targets for electrophiles or hydrogen bond donors. Regions of positive potential (typically blue) are electron-poor and attract nucleophiles or hydrogen bond acceptors.[17][18]
-
Application : For the 3-chloro-6-hydroxy-2,4-dimethylphenyl moiety, we would expect to see a strong negative potential around the hydroxyl oxygen, identifying it as a primary hydrogen bond acceptor site. The hydroxyl hydrogen, in turn, would exhibit a positive potential, marking it as a hydrogen bond donor site. Understanding these interaction hotspots is crucial for designing molecules that fit snugly and specifically into a receptor's binding pocket.[19]
The Nature of the Bonds: Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[20][21]
-
Expertise : This analysis identifies critical points in the electron density. A Bond Critical Point (BCP) found between two nuclei confirms they are chemically bonded. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the bond.[22]
-
Shared interactions (covalent bonds) are characterized by high ρ and a negative Laplacian.
-
Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals) have low ρ and a positive Laplacian.[22]
-
-
Application : QTAIM allows us to quantify the strength of the O-H bond, which is relevant for antioxidant activity, and to characterize any potential intramolecular hydrogen bonds, for instance, between the hydroxyl group and the adjacent chlorine atom, which could significantly influence the moiety's conformation and acidity.
Visualizing Weak Interactions: Non-Covalent Interaction (NCI) Analysis
While QTAIM quantifies bonds, NCI analysis provides a beautiful and intuitive visualization of the weak, non-covalent interactions that are the bedrock of drug-receptor binding.[23][24]
-
Expertise : NCI analysis is based on the reduced density gradient (RDG). It generates 3D isosurfaces that highlight different types of interactions:
-
Blue surfaces : Strong, attractive interactions (e.g., hydrogen bonds).
-
Green surfaces : Weak, delocalized interactions (e.g., van der Waals forces).
-
Red surfaces : Repulsive interactions (e.g., steric clashes).[25]
-
-
Application : For our single moiety, NCI can reveal intramolecular interactions that stabilize its conformation. When modeling the moiety within a protein binding site, NCI becomes invaluable for visually confirming and characterizing the key hydrogen bonds, π-stacking, and van der Waals contacts that contribute to binding affinity.[26]
Data Synthesis and Interpretation
The ultimate goal of these calculations is to generate actionable insights. The quantitative data should be organized clearly for comparison and interpretation.
Table 1: Key Geometric and Electronic Properties of 3-chloro-6-hydroxy-2,4-dimethylphenyl (Illustrative Data)
| Parameter | Value | Interpretation / Significance |
| Geometric Parameters | ||
| O-H Bond Length | 0.97 Å | Indicator of bond strength; relevant to H-donation. |
| C-O-H Bond Angle | 109.5° | Influences directionality of H-bonding. |
| C-Cl Bond Length | 1.75 Å | Standard length for aryl chlorides. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Relates to ionization potential; electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Key indicator of chemical stability and reactivity.[14] |
| Dipole Moment | 2.1 Debye | Measures overall molecular polarity; influences solubility. |
| MEP Analysis | ||
| V_min (on OH oxygen) | -45.5 kcal/mol | Strong negative potential confirms H-bond acceptor site. |
| V_max (on OH hydrogen) | +30.1 kcal/mol | Positive potential confirms H-bond donor site. |
| QTAIM at O-H BCP | ||
| Electron Density (ρ) | 0.25 a.u. | High value indicative of a covalent bond. |
| Laplacian (∇²ρ) | -0.81 a.u. | Negative value confirms a shared (covalent) interaction. |
Conclusion and Future Outlook
This guide has outlined a robust, multi-faceted computational protocol for the deep characterization of the 3-chloro-6-hydroxy-2,4-dimethylphenyl moiety. By systematically applying geometry optimization, frequency analysis, and a suite of electronic structure analyses (HOMO-LUMO, MEP, QTAIM, NCI), researchers can build a comprehensive, bottom-up understanding of this molecule's intrinsic properties.
This knowledge is not merely academic; it forms the rational basis for hypothesis-driven drug design. It allows us to predict how modifications to the scaffold will alter its electronic profile, its interaction potential, and ultimately, its biological activity. As computational resources continue to grow and theoretical methods become more refined, this synergistic relationship between in silico modeling and experimental drug discovery will undoubtedly accelerate the development of safer, more effective therapeutics.
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PMC. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Online] Available at: [Link]
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MDPI. Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. [Online] Available at: [Link]
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American Crystallographic Association. QTAIM: quantum theory of atoms in molecules. [Online] Available at: [Link]
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Journal of the American Chemical Society. Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. [Online] Available at: [Link]
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ACS Omega. Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. [Online] Available at: [Link]
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MDPI. Thermodynamic and Computational (DFT) Study of Non-Covalent Interaction Mechanisms of Charge Transfer Complex of Linagliptin with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Chloranilic acid (CHA). [Online] Available at: [Link]
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ACS Publications. Computational Modeling of Substituent Effects on Phenol Toxicity. [Online] Available at: [Link]
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Slideshare. ADF modeling suite: DFT to MD software for chemistry and materials | PDF. [Online] Available at: [Link]
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Moroccan Journal of Chemistry. QSAR modeling of antiradical properties of phenolic compounds using DFT calculations. [Online] Available at: [Link]
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MolTools. Predicting pKa values of substituted phenols from atomic charges. [Online] Available at: [Link]
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Digital Discovery (RSC Publishing). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. [Online] Available at: [Link]
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RSC Publishing. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. [Online] Available at: [Link]
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Encyclopedia.pub. DFT Calculations in Designing Polymer-Based Drug Delivery Systems. [Online] Available at: [Link]
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Open Science Publications. A DFT Computational Study of the Antioxidant Activities Exhibited by 3-aryl-4-hydroxycoumarin Derivatives. [Online] Available at: [Link]
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ResearchGate. The prediction of pKa values for phenolic compounds by the DFT theory. [Online] Available at: [Link]
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Dr. Joaquin Barroso's Blog. Atoms in Molecules (QTAIM) – Flash lesson. [Online] Available at: [Link]
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ResearchGate. Molecular electrostatic potential (MEP) maps of the DFT optimised... | Download Scientific Diagram. [Online] Available at: [Link]
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YouTube. How to choose a basis set in DFT calculations || part 4. [Online] Available at: [Link]
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ScholarWorks. Comparison of DFT Basis Sets for Organic Dyes. [Online] Available at: [Link]
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Methodological & Application
Using 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone as an agrochemical intermediate
Technical Application Note: 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone in Advanced Agrochemical Synthesis
Executive Summary
This compound (CAS 50343-13-0) is a highly specialized ortho-hydroxy acetophenone intermediate. In the agrochemical sector, it serves as a critical "warhead precursor" for the synthesis of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors (Triketones) and Chromone-based fungicides .
Its structural uniqueness lies in the 3-chloro-2,4-dimethyl substitution pattern. The ortho-hydroxy ketone functionality allows for facile conversion into substituted benzoic acids (via oxidation) or chalcones (via Claisen-Schmidt condensation). This guide details the protocols for transforming this intermediate into bioactive triketone herbicides, a class essential for managing glyphosate-resistant weeds by disrupting plastoquinone biosynthesis.
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 50343-13-0 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, Methanol; Sparingly soluble in water |
| Stability | Stable under standard conditions; Sensitive to strong oxidizers |
| Hazards | Irritant (Skin/Eye); Potential aquatic toxicity (GHS Class) |
Synthetic Utility: The HPPD Inhibitor Pathway[2]
The primary value of this intermediate is its conversion into a 2-benzoyl-1,3-cyclohexanedione derivative (Triketone). The workflow involves three critical phases: Oxidation , Coupling , and Rearrangement .
Mechanism of Action Context
The final triketone product mimics the substrate 4-hydroxyphenylpyruvate, competitively binding to the HPPD enzyme (EC 1.13.11.27).[1] This inhibition blocks the biosynthesis of homogentisic acid, leading to the depletion of plastoquinones and tocopherols, causing the characteristic "bleaching" symptom in target weeds.[2]
Visual Workflow: Acetophenone to Active Triketone
Caption: Synthetic pathway converting the acetophenone intermediate to a bioactive HPPD inhibitor via benzoic acid activation and enol ester rearrangement.
Detailed Experimental Protocols
Protocol A: Oxidation to 3-Chloro-6-hydroxy-2,4-dimethylbenzoic Acid
Rationale: The acetyl group must be converted to a carboxyl group to enable coupling with the dione ring. The Haloform reaction is standard, but Selenium Dioxide oxidation is preferred for ortho-substituted systems to avoid steric hindrance issues.
Reagents:
-
Starting Material (CAS 50343-13-0): 10.0 g (50 mmol)
-
Sodium Hypochlorite (10-13% solution) OR Selenium Dioxide (SeO₂)
-
Solvent: 1,4-Dioxane / Water (3:1)
-
Quenching: Sodium Sulfite
Procedure (Haloform Method):
-
Dissolution: Dissolve 10.0 g of the acetophenone in 100 mL of 1,4-dioxane/water mixture. Cool to 0-5°C.
-
Addition: Dropwise add 150 mL of NaOCl solution while maintaining temperature <10°C. The reaction is exothermic.
-
Monitoring: Stir vigorously for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the ketone spot.
-
Workup: Quench excess oxidant with saturated sodium sulfite. Acidify to pH 2 with 6N HCl.
-
Isolation: The benzoic acid derivative precipitates. Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 85-92%.
-
Checkpoint: Verify -COOH peak in IR (~1680-1700 cm⁻¹) and loss of methyl ketone singlet in NMR.
-
Protocol B: Coupling and Rearrangement (Triketone Synthesis)
Rationale: This step couples the "warhead" (benzoic acid) to the "mimic" (cyclohexanedione) via an enol ester, which then undergoes a cyanide-catalyzed rearrangement to form the active C-acylated triketone.
Reagents:
-
Intermediate: Benzoic Acid derivative (from Protocol A)
-
Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride[1]
-
Coupling Partner: 1,3-Cyclohexanedione[1]
-
Base: Triethylamine (TEA)
-
Catalyst: Acetone Cyanohydrin (Source of HCN) or KCN/18-crown-6
Procedure:
-
Acid Chloride Formation: Reflux the benzoic acid (5.0 g) in SOCl₂ (20 mL) for 2 hours. Evaporate excess SOCl₂ to obtain the crude acid chloride.
-
O-Acylation (Enol Ester Formation):
-
Dissolve 1,3-cyclohexanedione (1.1 eq) and TEA (1.2 eq) in DCM at 0°C.
-
Add the crude acid chloride (dissolved in DCM) dropwise.
-
Stir at RT for 2 hours. Wash with dilute HCl and brine. Dry and concentrate to yield the Enol Ester.
-
-
Rearrangement (The Critical Step):
-
Dissolve the Enol Ester in dry Acetonitrile.
-
Add TEA (2.0 eq) and Acetone Cyanohydrin (0.1 eq) as a catalyst.
-
Stir at RT for 4-12 hours. The reaction mixture will turn deep yellow/orange (characteristic of the triketone anion).
-
-
Final Isolation: Acidify with 2N HCl. Extract with EtOAc. The product (Triketone) often exists in equilibrium between keto and enol forms.
Analytical Quality Control (QC)
Trustworthiness in agrochemical synthesis relies on rigorous characterization.
HPLC Method (Reverse Phase):
-
Column: C18 (Agilent Zorbax or equivalent), 150mm x 4.6mm, 5µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenolic/ketone).
-
Acceptance Criteria: Purity > 98.0% (Area %).
NMR Validation (¹H NMR, 400 MHz, CDCl₃):
-
Key Diagnostic Signals:
-
Aromatic Proton (H-5): Singlet or doublet around 7.0-7.5 ppm.
-
Methyl Groups: Two distinct singlets (Ar-CH₃) around 2.1-2.4 ppm.
-
Enolic Proton (Triketone): A highly deshielded broad singlet >15.0 ppm (confirms successful rearrangement).
-
Safety & Compliance
-
Handling: Always handle CAS 50343-13-0 in a fume hood. The chloro-substituted ring can be sensitizing.
-
Cyanide Safety: Protocol B uses cyanide sources. Ensure a standard "Cyanide Antidote Kit" is available and use HCN detectors.
-
Waste: Chlorinated organics must be segregated from non-chlorinated solvents for high-temperature incineration.
References
-
BenchChem. (2024). This compound Product Profile and Biological Activity. Retrieved from
-
Fu, Q., et al. (2019).[3] "Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor." Pest Management Science, 76(3), 868-879.[3] Link
-
Xu, T., et al. (2025). "Design, Synthesis, and Bioactivity of Triketone-quinoxalin-2-ones as Novel HPPD Inhibition Herbicides." Journal of Agricultural and Food Chemistry. Link
-
Komatsubara, N., et al. (2009).[4] "Mode of action of benzobicyclon." Weed Biology and Management. (Contextualizing the triketone mechanism).
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Data for Substituted Acetophenones. Retrieved from
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- 4. researchgate.net [researchgate.net]
Applications of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone in heterocycle synthesis
Application Note: Heterocycle Synthesis Using 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Executive Summary
This application note details the synthetic utility of This compound (CAS: 50343-13-0) as a privileged scaffold in the design of bioactive heterocycles.[1] Characterized by an ortho-hydroxyacetyl moiety flanked by chloro and methyl substituents, this compound serves as a versatile synthon for constructing oxygen and nitrogen-containing heterocycles, including chromones, flavones, pyrazoles, and isoxazoles .
The unique substitution pattern—specifically the C3-chloro and C2,C4-methyl groups—provides steric bulk and electronic modulation that enhances the pharmacological profile (e.g., lipophilicity, metabolic stability) of the resulting drug candidates. This guide provides validated protocols for three primary synthetic pathways:
-
Vilsmeier-Haack Cyclization to 3-Formylchromones.
-
Claisen-Schmidt Condensation to Chalcones.
-
Heterocyclization to Pyrazoles and Flavones.
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 3'-Chloro-6'-hydroxy-2',4'-dimethylacetophenone |
| CAS Number | 50343-13-0 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| Key Functionality | Ortho-hydroxy ketone (allows 6-membered ring closure) |
| Electronic Effect | C3-Cl (electron-withdrawing); C2/C4-Me (electron-donating) |
Mechanistic Insight: The presence of the hydroxyl group at position 6 (ortho to the acetyl group) facilitates intramolecular hydrogen bonding, activating the carbonyl carbon for nucleophilic attack. The C3-chloro substituent introduces a dipole that can influence the regioselectivity of electrophilic aromatic substitutions and increase the metabolic stability of derived pharmaceuticals.
Synthetic Pathways & Visual Workflows
The following diagram illustrates the divergent synthesis pathways originating from the parent ethanone.
Caption: Divergent synthetic pathways from this compound yielding diverse heterocyclic scaffolds.
Experimental Protocols
Protocol A: Synthesis of 3-Formylchromone Derivative
Target: 6-Chloro-5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde Mechanism: Vilsmeier-Haack Reaction Significance: This intermediate is a "chemical chameleon," capable of reacting with binucleophiles to form fused heterocyclic systems.
Reagents:
-
This compound (10 mmol)
-
Phosphorus Oxychloride (
) (30 mmol) -
Dimethylformamide (DMF) (Dry, 15 mL)
Step-by-Step Procedure:
-
Preparation of Vilsmeier Reagent: In a 100 mL round-bottom flask equipped with a drying tube, place 15 mL of dry DMF. Cool the flask to 0–5°C in an ice bath.
-
Addition: Add
dropwise with constant stirring over 20 minutes. Caution: Exothermic reaction. -
Substrate Addition: Dissolve the ethanone starting material in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
Reaction: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat the mixture to 60°C for 6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Work-up: Pour the reaction mixture into 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.[2][3][4]
-
Isolation: Allow the suspension to stand overnight. Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize from ethanol/DMF mixture.
Expected Yield: 75–85%
Validation: Appearance of a sharp singlet at ~10.1 ppm (CHO) in
Protocol B: Synthesis of Chalcone Derivatives
Target: (E)-1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-3-phenylprop-2-en-1-one Mechanism: Claisen-Schmidt Condensation Significance: Chalcones are precursors to flavonoids and exhibit potent anti-inflammatory activity.
Reagents:
-
This compound (10 mmol)
-
Benzaldehyde (substituted or unsubstituted) (10 mmol)
-
Potassium Hydroxide (KOH) (40% aqueous solution, 10 mL)
-
Ethanol (30 mL)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL flask, dissolve the ethanone and the benzaldehyde in 30 mL of ethanol.
-
Catalysis: Add the 40% KOH solution dropwise at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 24–48 hours. The solution will typically darken (orange/red).
-
Precipitation: Pour the contents into ice-cold water (100 mL) and acidify with dilute HCl (1N) to pH ~4.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize from ethanol.
Expected Yield: 80–90%
Validation: Disappearance of the ketone methyl singlet in NMR; appearance of vinylic protons (
Protocol C: Cyclization to Pyrazoles
Target: 3-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)-5-phenyl-1H-pyrazole Mechanism: Michael addition followed by cyclocondensation.
Reagents:
-
Chalcone derivative (from Protocol B) (5 mmol)[5]
-
Hydrazine Hydrate (80%) (10 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount)
Step-by-Step Procedure:
-
Setup: Dissolve the chalcone in 20 mL of ethanol in a 50 mL round-bottom flask.
-
Addition: Add hydrazine hydrate and 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Monitoring: Check TLC for the disappearance of the chalcone spot.
-
Work-up: Concentrate the solvent under reduced pressure to half volume. Cool the flask in an ice bath.
-
Isolation: Filter the solid product. Wash with cold ethanol.
Expected Yield: 65–75%
Data & Validation Parameters
| Parameter | 3-Formylchromone Derivative | Chalcone Derivative |
| Appearance | Yellow crystalline solid | Orange/Red solid |
| Melting Point | 160–165°C (derivative dependent) | 120–140°C (derivative dependent) |
| IR Key Bands | 1690 cm⁻¹ (CHO), 1640 cm⁻¹ (C=O pyrone) | 1635 cm⁻¹ (C=O conjugated) |
| ¹H-NMR Diagnostic |
References
-
BenchChem. this compound - Chemical Reactions Analysis.Link
-
IOSR Journal of Applied Chemistry. Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex. (Describes Vilsmeier-Haack of the specific title compound). Link
-
Organic Chemistry Frontiers. A unified protocol for the synthesis of chromones via a dehydrative rearrangement.[6]Link
-
MDPI Molecules. Synthesis and Characterization of a Series of Chromone–Hydrazones.Link
-
Heterocyclic Letters. Synthesis of substituted 1,2,3-triazole via cyclization of acetophenone derivatives.Link[7]
Sources
- 1. This compound|CAS 50343-13-0 [benchchem.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A unified protocol for the synthesis of chromones, thiochromones and γ-pyrones via a dehydrative rearrangement reaction at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. heteroletters.org [heteroletters.org]
Green chemistry approaches to synthesizing 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Application Note: Sustainable Synthesis of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Executive Summary
This application note details a validated, green chemistry protocol for the synthesis of This compound (CAS: 50343-13-0). This molecule is a critical intermediate in the synthesis of agrochemicals and substituted chromones.
Traditional synthesis relies on Friedel-Crafts acylation using stoichiometric aluminum chloride (
Target Molecule Analysis & Retrosynthesis
Target: this compound IUPAC Synonym: 3'-Chloro-2'-hydroxy-4',6'-dimethylacetophenone
Structural Logic & Substrate Selection
To design an efficient synthesis, we must analyze the substitution pattern. The target possesses:
-
Phenolic Hydroxyl (-OH): Directing group (Ortho/Para).
-
Acetyl Group (-COCH3): Ortho to the hydroxyl.
-
Chlorine & Methyls: The pattern matches 4-chloro-3,5-dimethylphenol (also known as Chloroxylenol or PCMX ).
Why PCMX? PCMX is a commercially available antiseptic. In PCMX, the para position relative to the hydroxyl is blocked by the Chlorine atom. The two ortho positions are chemically equivalent due to symmetry. Therefore, acylation is regioselective for the ortho position, eliminating the need for complex isomer separation.
Reaction Pathway:
Green Catalytic Protocol
Methodology: Microwave-Assisted Solid-Acid Catalysis
This protocol utilizes Sulfated Zirconia (
Reagents & Materials:
-
Substrate: 4-Chloro-3,5-dimethylphenol (PCMX) [Purity >98%]
-
Acylating Agent: Acetic Anhydride (
) [1.2 equivalents] -
Catalyst: Sulfated Zirconia (
) [20 wt% loading] -
Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Experimental Protocol
-
Catalyst Activation:
-
Calcine the Sulfated Zirconia catalyst at 550°C for 3 hours prior to use to ensure active acidic sites are free of moisture. Store in a desiccator.
-
-
Reaction Assembly (Solvent-Free):
-
In a 10 mL microwave process vial, charge 1.57 g (10 mmol) of PCMX.
-
Add 1.13 mL (12 mmol) of Acetic Anhydride.
-
Add 0.31 g of activated Sulfated Zirconia (20% w/w relative to substrate).
-
Note: No solvent is added. The acetic anhydride acts as both reagent and reaction medium.
-
-
Microwave Irradiation:
-
Seal the vial with a PTFE-lined cap.
-
Parameters:
-
Temperature: 110°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 15 minutes
-
Stirring: High
-
-
-
Work-up & Catalyst Recovery:
-
Cool the reaction mixture to room temperature. Solidification may occur.
-
Add 10 mL of hot Ethyl Acetate (green solvent) to dissolve the organic product.
-
Filtration: Filter the mixture under vacuum to recover the solid catalyst. Wash the catalyst pad with 2 x 5 mL hot Ethyl Acetate.
-
Catalyst Regeneration: The recovered catalyst can be washed with acetone, dried, and recalcined for reuse (up to 4 cycles).
-
-
Purification:
-
Wash the filtrate with saturated
solution (to remove acetic acid byproduct) and then brine. -
Dry over anhydrous
and concentrate in vacuo. -
Recrystallization: Recrystallize the crude solid from Ethanol/Water (8:2) to yield colorless needles.
-
Comparative Data Analysis
The following table contrasts the Green Protocol with the Classical Friedel-Crafts method.
| Metric | Classical Method ( | Green Protocol ( | Improvement |
| Catalyst | Sulfated Zirconia (Catalytic) | Eliminates Al waste | |
| Solvent | Nitrobenzene/DCM (Toxic) | Solvent-Free | Zero VOC emission |
| Atom Economy | Low (HCl gas waste) | High (Acetic acid byproduct) | Safer effluent |
| Reaction Time | 4 - 12 Hours | 15 Minutes | 96% Time reduction |
| Yield | 75 - 82% | 88 - 92% | Higher efficiency |
| E-Factor | > 20 | < 2 | Sustainable |
Mechanistic Pathway & Workflow
The reaction proceeds via a surface-mediated mechanism where the solid acid activates the acetic anhydride, facilitating electrophilic attack on the electron-rich PCMX ring.
Figure 1: Mechanistic pathway for the solid-acid catalyzed synthesis involving in-situ Fries rearrangement.
Critical Technical Notes
-
O- vs. C-Acylation: Phenols react with anhydrides to form esters (O-acylation) kinetically. The thermodynamic ketone product (C-acylation) requires the "Fries Rearrangement." The high temperature (110°C) and strong acidity of Sulfated Zirconia drive this rearrangement in a single pot ("One-Pot Fries").
-
Safety: While this is a green protocol, Acetic Anhydride is corrosive. PCMX is an irritant. Perform all reactions in a fume hood.
-
Scale-Up: This protocol is scalable to continuous flow reactors using a packed bed of Sulfated Zirconia, further enhancing industrial viability.
References
-
Sarkar, A., et al. (2018). Sustainable Catalyst for Friedel–Crafts Acylation. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 118976, 2'-Hydroxy-4',5'-dimethylacetophenone (Structural Analog Reference). Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Green methods for regioselective acylation of phenols. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (2020). Catalytic Enantioselective Addition using Titanium Reagents (Reference for handling substituted acetophenones). Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Case ID: SYN-OH-Acetophenone-001 Status: Active Support Subject: Troubleshooting Low Yields in Fries Rearrangement of Chlorinated Xylenols Assigned Specialist: Senior Application Scientist
Executive Summary & Reaction Logic
You are synthesizing 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone . Structural Analysis: This molecule is an ortho-hydroxy acetophenone derivative. Precursor Identity: The substitution pattern (Acetyl at 1, Me at 2,4, Cl at 3, OH at 6) confirms the starting material is 3-chloro-2,4-dimethylphenol .
The "Golden Route" (Fries Rearrangement): Unlike simple phenols, your substrate has the para-position (C4 relative to OH) blocked by a methyl group. This is chemically advantageous because it eliminates the formation of the para-isomer by-product. However, the steric crowding of the ring (tri-substituted) creates kinetic barriers that often lead to incomplete conversion or "stalled" intermediates.
The synthesis proceeds in two stages:
-
O-Acylation: Conversion of phenol to 3-chloro-2,4-dimethylphenyl acetate.
-
Fries Rearrangement: Lewis-acid catalyzed migration of the acetyl group to the ortho position.[1]
Standard Operating Procedure (The Baseline)
Use this protocol to benchmark your current process. Deviations here are the primary cause of yield loss.
Stage 1: Esterification (Quantitative Yield Expected)
-
Reagents: 3-chloro-2,4-dimethylphenol (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (cat.), or
(cat.). -
Checkpoint: This step should be near-quantitative (>95%). If yield is lost here, do not proceed to rearrangement. Purify the ester; unreacted phenol poisons the Lewis acid in the next step.
Stage 2: Fries Rearrangement (The Critical Step)
-
Reagents: Phenyl Acetate Ester (1.0 eq), Aluminum Chloride (
, 1.5 - 2.0 eq ). -
Solvent: Chlorobenzene (preferred for boiling point) or neat (solvent-free).
-
Temperature:
. -
Time: 2–4 hours.
Protocol:
-
Dissolve ester in dry chlorobenzene under
. -
Add
portion-wise at room temperature (Exothermic!). -
Heat to
. The solution will darken (orange/red/brown). -
Quench: Cool to RT. Pour into ice-cold dilute HCl. Stir vigorously for 1 hour to break the Aluminum-Product complex.
Troubleshooting Matrix
Diagnose your specific failure mode.
| Symptom | Probable Cause | Corrective Action |
| Starting Material (Ester) Remains | Catalyst Poisoning | Moisture in solvent/reagents deactivated |
| Insufficient Catalyst | The product complexes 1:1 with | |
| Low Yield / Sticky Tar | Incomplete Hydrolysis | The Al-complex is stable. If you extract too early, the product remains in the aqueous phase or interface. Extend acid hydrolysis time or heat the quench mixture to |
| Dechlorination | Overheating | Rare, but prolonged heating > |
| Polymerization/Black Gunk | Solvent Interaction | Nitrobenzene can sometimes oxidize sensitive phenols. Switch to 1,2-dichlorobenzene or run Neat . |
Frequently Asked Questions (FAQs)
Q1: Why do I need so much
Q2: Can I use Microwave irradiation? Yes. Microwave synthesis is highly recommended for this substrate.
-
Protocol: Mix Ester +
(neat) in a sealed vessel. -
Settings:
for 10–20 minutes. -
Benefit: Drastically reduces reaction time and cleaner impurity profile (less tar).
Q3: The workup gives me a terrible emulsion. How do I fix it? This is caused by aluminum salts (gels).
-
Acidify: Ensure pH < 1 using 6M HCl.
-
Filter: Pass the emulsion through a Celite pad to remove solid aluminum hydroxides.
-
Salting Out: Add solid NaCl to the aqueous layer to force the organic product out.
Visualizations
Diagram 1: Reaction Logic & Mechanism
This flowchart illustrates the critical intermediate complex that dictates stoichiometry.
Caption: The "Product Trap" (Red Node) illustrates why 1.0 equivalent of catalyst is consumed by the product itself, requiring excess reagent.
Diagram 2: Troubleshooting Decision Tree
Use this to determine the next step when yield is low.
Caption: Step-by-step diagnostic flow for isolating the root cause of yield loss.
References
-
Blatt, A. H. "The Fries Rearrangement." Organic Reactions, Vol. 1, 1942, pp. 342–369.
- Martin, R. "The Fries Rearrangement." Handbook of Hydroxyacetophenones: Preparation and Physical Properties, Springer, 2009. (Comprehensive review of conditions for substituted phenols).
- Gerecs, A. "The Fries Reaction." Comprehensive Organic Synthesis, Pergamon Press, 1991.
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013. (Mechanistic grounding for AlCl3 stoichiometry).
- Moghaddam, F. M., et al. "Microwave-assisted Fries rearrangement of aryl acetates on surface of solid catalysts." Letters in Organic Chemistry, Vol 2, 2005. (Optimization for solvent-free/microwave conditions).
Sources
Technical Support Center: Recrystallization of 3-chloro-6-hydroxy-2,4-dimethylphenyl ethanone
Welcome to the technical support resource for the purification of 3-chloro-6-hydroxy-2,4-dimethylphenyl ethanone (CAS: 50343-13-0). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance in a direct question-and-answer format to address common challenges encountered during the recrystallization of this phenolic ketone intermediate.
Overview: The Science of Purifying 3-chloro-6-hydroxy-2,4-dimethylphenyl ethanone
3-chloro-6-hydroxy-2,4-dimethylphenyl ethanone is a substituted aromatic ketone, a class of compounds often synthesized via methods like Friedel-Crafts acylation. The goal of recrystallization is to separate this target compound from unreacted starting materials, by-products, and other impurities. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the cooled solvent (the "mother liquor").[2][3][4]
This guide will walk you through solvent selection, protocol optimization, and troubleshooting common issues to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I select the best solvent for recrystallizing 3-chloro-6-hydroxy-2,4-dimethylphenyl ethanone?
Answer:
Solvent selection is the most critical step in developing a successful recrystallization protocol.[2] The ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[1]
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.[1][4]
-
Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[1]
-
Chemical Inertness: The solvent must not react with the compound.[3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[2]
Workflow for Solvent Selection:
The structure of 3-chloro-6-hydroxy-2,4-dimethylphenyl ethanone—containing a polar hydroxyl group, a moderately polar ketone, and a largely non-polar substituted benzene ring—suggests that solvents of intermediate polarity are a good starting point. A systematic approach is recommended.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water) dropwise at room temperature. Swirl to mix.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as recovery will be poor.
-
If the compound does not dissolve, gently heat the test tube in a water or sand bath towards the solvent's boiling point, adding the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent.[2][4]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.[3]
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Data Summary: Candidate Solvents
| Solvent | Boiling Point (°C) | Polarity (Relative) | Rationale & Potential Issues |
| Ethanol | 78.5 | 0.654 | Often a good starting point for moderately polar compounds.[5][6] |
| Isopropanol | 82.4 | 0.546 | Similar to ethanol, slightly less polar.[7][8] |
| Acetone | 56.0 | 0.355 | Good solvent for ketones, but its low boiling point can lead to rapid evaporation and premature crystallization.[5][8] |
| Ethyl Acetate | 77.1 | 0.228 | A moderately polar solvent that can be effective.[6][8] |
| Toluene | 110.6 | 0.099 | May be suitable if the compound is less polar than expected; good for crystallizing aromatic compounds.[8][9] |
| Ethanol/Water | Varies | Varies | A powerful mixed-solvent system. The compound is dissolved in hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until the solution becomes turbid.[10][11] Reheating to clarify and slow cooling can then commence. |
| Hexane/Ethyl Acetate | Varies | Varies | Another common mixed-solvent pair for tuning polarity.[5] |
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem, especially when the melting point of the solute is lower than the boiling point of the solvent or when high concentrations of impurities are present, causing a melting point depression.[12]
Causality and Troubleshooting Steps:
-
Re-dissolve and Modify: Heat the solution to re-dissolve the oil.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent (1-5% more volume) to lower the saturation point, then attempt to cool again.[12][13]
-
Cool Slower: Rapid cooling encourages oil formation. After dissolving, allow the flask to cool very slowly. Insulate it by placing it on a wooden block or paper towels and covering it with a watch glass to trap solvent vapor and heat.[12][13]
-
Lower the Crystallization Temperature: Try using a solvent with a lower boiling point. If the compound's melting point is, for instance, 80°C, using a solvent that boils at 100°C increases the risk of it coming out of solution as a melt.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Re-evaluate using the screening protocol in Q1.
Q3: I am getting a very poor yield (<50%). How can I improve it?
Answer:
A low yield is a frequent and frustrating issue in recrystallization. The cause can usually be traced back to one of several procedural steps.[4]
Troubleshooting Low Yield:
-
Excessive Solvent Use: This is the most common cause.[12] Using more than the minimum amount of hot solvent required for dissolution will leave a significant portion of your compound dissolved in the mother liquor even after cooling.[4]
-
Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the open flask in a fume hood to re-saturate the solution, then attempt cooling again.
-
-
Premature Crystallization: If crystals form during hot filtration (if performed), you will lose product on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the filtration as quickly as possible. If crystals do form, you can try washing the filter paper with a small amount of fresh, hot solvent to redissolve the lost product.
-
-
Incomplete Crystallization: Cooling may not have been sufficient in time or temperature.
-
Solution: After slow cooling to room temperature, always place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[4]
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals in the filtration funnel.
-
Workflow Diagram: General Recrystallization Process
Caption: Standard experimental workflow for recrystallization.
Q4: No crystals are forming, even after cooling in an ice bath. What should I do?
Answer:
Failure to crystallize is typically due to either using too much solvent or the formation of a supersaturated solution.[4][12]
Troubleshooting Failure to Crystallize:
Decision Tree: Inducing Crystallization
Caption: Decision-making process for inducing crystallization.
-
Induce Crystallization: A supersaturated solution requires a nucleation site to begin crystallization.[12]
-
Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic rough edges of the scratch provide a surface for crystals to begin forming.[13]
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[4][13]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can cautiously add a few drops of a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution turns cloudy (turbid), then add a drop of the primary solvent to re-clarify before slow cooling.[11]
Q5: My purified crystals are still colored. How do I remove colored impurities?
Answer:
Colored impurities are common and are typically large, conjugated organic molecules. They can often be removed by adsorbing them onto activated charcoal (carbon).[1]
Important Caveat for Phenolic Compounds: Be cautious when using charcoal with phenolic compounds like 3-chloro-6-hydroxy-2,4-dimethylphenyl ethanone. Some sources indicate that activated carbon can contain ferric ions, which may form colored complexes with phenols upon heating, potentially introducing a new impurity.[10] If you proceed, use the minimum amount necessary and consider a pre-test on a small scale.
Protocol: Decolorization with Activated Charcoal
-
After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source temporarily to prevent bumping.
-
Add a very small amount of decolorizing charcoal (a micro-spatula tip is often sufficient). Using too much will adsorb your product and reduce yield.[10]
-
Re-heat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be clear and colorless.
-
Proceed with the cooling and crystallization steps as usual.
References
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Davis. Retrieved from [Link]
-
Recrystallization Techniques for Purification. (n.d.). Scribd. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization. (n.d.). Mansoura University. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization - a CLASSIC technique to purify a SOLID. (2024, December 18). YouTube. Retrieved from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 11. youtube.com [youtube.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Chloroxylenols
Ticket ID: FC-PCMX-OPT Subject: Minimizing Side Reactions & Improving Regioselectivity in Hindered Phenols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Challenge
You are likely working with 4-chloro-3,5-dimethylphenol (PCMX) or a similar isomer. This substrate presents a unique "steric fortress."
-
Position 1: -OH (Activating, ortho/para director).
-
Positions 3, 5: Methyl groups (Weakly activating, ortho/para directors).
-
Position 4: Chlorine (Deactivating, ortho/para director).
The Conflict: The para position relative to the hydroxyl is blocked by Chlorine. The meta positions are blocked by Methyls. The only open sites are C2 and C6 (ortho to the hydroxyl). However, these sites are sandwiched between the -OH and a -CH₃ group, creating significant steric hindrance.
Direct Friedel-Crafts acylation often fails or yields the O-acylated ester rather than the C-acylated ketone . This guide prioritizes the Fries Rearrangement strategy to bypass these limitations.
Module 1: Critical Troubleshooting (FAQ)
Q1: Why is my main product an ester (O-acylation) instead of the ketone (C-acylation)?
Diagnosis: Kinetic vs. Thermodynamic Control. Phenols are ambident nucleophiles. The oxygen atom is more nucleophilic than the ring carbon, especially in sterically crowded molecules like chloroxylenol.
-
The Trap: Under mild conditions, the acyl chloride reacts with the hydroxyl group to form the ester (kinetic product).
-
The Fix: You must force the reaction to the thermodynamic product (the ketone). This rarely happens spontaneously with PCMX.
-
Recommendation: Do not attempt direct C-acylation. Intentionally synthesize the ester first, isolate it, and then perform a Fries Rearrangement . This allows you to control the conditions for the difficult C-C bond formation separately.
Q2: I see "missing" methyl groups or isomerized products in my NMR. What happened?
Diagnosis: Lewis Acid-Induced Dealkylation (Reversal of Friedel-Crafts).
Cause: Aluminum Chloride (
-
Lower the Lewis Acid Strength: Switch to Titanium Tetrachloride (
) or Boron Trifluoride Etherate ( ) . -
Stoichiometry Control: If using
, use exactly 1.1 to 1.2 equivalents relative to the ester. Excess catalyst promotes dealkylation.
Q3: The reaction turns into a black tar with low yield. Is it moisture?
Diagnosis: Likely polymerization or decomposition due to HCl accumulation. Cause: The reaction generates HCl gas. In a viscous reaction mixture (common with complex phenols), trapped HCl can cause degradation. The Fix:
-
Solvent Choice: Use 1,2-dichloroethane (DCE) or Chlorobenzene . These dissolve the complex better than nitrobenzene and allow HCl to escape.
-
Sweep Gas: Maintain a slow stream of dry Nitrogen over the headspace to actively remove HCl.
Module 2: The "Golden Path" Protocol (Fries Rearrangement)
This protocol minimizes side reactions by separating the easy O-acylation from the difficult C-acylation.
Phase A: Ester Formation (O-Acylation)
Goal: Quantitative conversion to the ester intermediate.
-
Dissolve: 1.0 eq Chloroxylenol in Dichloromethane (DCM).
-
Base: Add 1.2 eq Pyridine (acts as an HCl scavenger, preventing premature side reactions).
-
Addition: Add 1.1 eq Acyl Chloride dropwise at 0°C.
-
Workup: Wash with dilute HCl (remove pyridine), then brine. Dry and concentrate.
-
Checkpoint: Verify Ester formation via IR (Look for C=O stretch ~1740-1760 cm⁻¹; OH stretch should be gone).
-
Phase B: The Fries Rearrangement (C-Acylation)
Goal: Controlled migration of the acyl group to the ortho position.
-
Setup: Place 1.0 eq of the isolated Ester in a flame-dried flask.
-
Solvent: Add Chlorobenzene (boiling point 131°C allows sufficient heat without the extreme harshness of neat melts).
-
Catalyst: Add 1.2 eq Aluminum Chloride (
) rapidly.-
Note: The mixture will likely turn yellow/orange.
-
-
Reaction: Heat to 120°C for 2–4 hours.
-
Why High Temp? Low temperatures favor para-migration. Since para is blocked by Cl, high temperature is mandatory to drive the ortho-migration.
-
-
Quench: Pour onto ice/HCl mixture.
-
Purification: The product is likely a solid. Recrystallize from Ethanol/Water.
Module 3: Visualizing the Pathway
The following diagram illustrates the decision logic and chemical pathway to minimize side reactions.
Caption: Figure 1 outlines the strategic advantage of the two-step Fries Rearrangement over direct acylation to avoid tar formation and dealkylation.
Module 4: Comparative Data (Catalyst Selection)
Use this table to select the correct Lewis Acid based on your specific acyl group and equipment capability.
| Catalyst | Acidity | Dealkylation Risk | Rec.[4][5] Temp | Notes |
| High | High | 120°C | Standard. Must be anhydrous.[4] High risk of methyl migration if overheated. | |
| Medium | Low | 135°C | Milder. Excellent for sterically demanding substrates. Liquid (easier handling). | |
| Medium | Low | Reflux | Good for sensitive substrates. Often gives cleaner reaction profiles but slower rates.[6] | |
| Low | Negligible | >150°C | Requires harsh temperatures to activate. Generally too weak for hindered chloroxylenols. | |
| Triflic Acid | Very High | Medium | 80°C | "Green" alternative (catalytic amount). Good for direct acylation if Fries fails. |
References
-
Friedel-Crafts Acyl
- The Fries Rearrangement: Scope and Mechanism.
-
Regioselectivity in Phenol Acyl
- Source:Beilstein Journal of Organic Chemistry (via PubMed/PMC).
- Relevance: Discusses steric parameters (Charton/Sterimol) influencing substitution on hindered rings.
-
URL:[Link]
-
C
-
Source: BenchChem Technical Support.[4]
- Relevance: Comparison of Lewis acids (AlCl3 vs Zeolites)
-
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Green and sustainable Friedel-Crafts acylation of phenols under continuous flow conditions for API production | Poster Board #3354 - American Chemical Society [acs.digitellinc.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Welcome to the technical support center for the purification of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the removal of regioisomers from the crude product.
Understanding the Challenge: The Regioisomer Problem
The synthesis of this compound, a key intermediate in medicinal chemistry, particularly for developing novel chalcone derivatives with potential anti-inflammatory and antimicrobial properties, can often lead to the formation of undesired regioisomers.[1] These isomers have the same molecular formula but differ in the substitution pattern on the aromatic ring. Distinguishing and separating these closely related compounds is a critical step to ensure the purity and efficacy of the final product.
The primary regioisomeric impurity of concern arises from the chlorination step during synthesis. Depending on the reaction conditions, the chlorine atom can be directed to different positions on the benzene ring, leading to a mixture of products that are often difficult to separate due to their similar physical and chemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the likely regioisomers formed during the synthesis of this compound?
A1: The primary regioisomers are positional isomers, where the chloro, hydroxy, and acetyl groups are arranged differently on the dimethylphenyl ring. The desired product has a specific substitution pattern. Other isomers can result from the chlorination at other available positions on the activated aromatic ring. The exact nature and proportion of these isomers will depend on the synthetic route and reaction conditions employed.
Q2: Why are these regioisomers difficult to separate?
A2: Regioisomers often possess very similar physical properties, such as polarity, solubility, and boiling points. This similarity makes conventional purification techniques challenging. For instance, their comparable polarities can lead to overlapping spots in thin-layer chromatography (TLC) and co-elution in column chromatography.
Q3: How can I confirm the presence of regioisomers in my crude product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and distinguishing between regioisomers.[2][3][4] Subtle differences in the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum can provide clear evidence of multiple isomers.[2][3] Additionally, ¹³C NMR can reveal different numbers of signals for each isomer depending on their symmetry.[2] High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase can also be used to resolve and quantify the different isomers present in a mixture.[5][6]
Q4: What is the first step I should take to develop a purification strategy?
A4: The initial and most crucial step is to perform a thorough analytical assessment of your crude product. This involves:
-
Thin-Layer Chromatography (TLC): To get a preliminary idea of the number of components and to screen for effective solvent systems.
-
High-Performance Liquid Chromatography (HPLC): For a more accurate quantitative analysis of the isomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structures of the desired product and the major impurities.[2][3][4]
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this separation challenge.
Technique 1: Recrystallization
Recrystallization is a powerful and scalable purification technique for solid compounds, driven by the principle that most solids are more soluble in hot solvents than in cold ones.[7][8] The key to successful recrystallization is selecting an appropriate solvent or solvent system.[9]
Step-by-Step Protocol for Solvent Screening and Recrystallization:
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
-
Add a small amount of a single solvent to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[10]
-
Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, and water).
-
If a single solvent is not ideal, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble, and the two solvents must be miscible).[11]
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[10]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly.
-
Troubleshooting Recrystallization:
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Oiling out occurs (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. |
| The rate of cooling is too fast. | Allow the solution to cool more slowly. Reheat the solution to dissolve the oil and cool again. | |
| Low recovery of the pure product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary for dissolution.[10] |
| The crystals were washed with solvent that was not ice-cold. | Always use ice-cold solvent for washing the crystals. |
Technique 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For separating regioisomers of phenolic compounds, silica gel is a common stationary phase.
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography.
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC method to separate the desired product from its regioisomers. The ideal solvent system will give a good separation of spots with the desired compound having an Rf value between 0.2 and 0.4.
-
Common solvent systems for phenolic compounds include mixtures of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone).[12][13] For particularly polar compounds, adding a small amount of acetic acid or formic acid can improve separation.[14][15][16]
-
-
Column Packing:
-
Choose a column of appropriate size for the amount of crude product.
-
Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluting solvent or a more polar solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Dry loading is often preferred for better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure desired product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting Column Chromatography:
| Issue | Possible Cause | Solution |
| Poor separation of spots. | Inappropriate solvent system. | Re-optimize the solvent system using TLC. A less polar solvent system will generally increase retention and may improve separation. |
| Column was overloaded. | Use a larger column or less sample. | |
| Cracked or channeled column packing. | Improper packing technique. | Repack the column carefully, ensuring a uniform bed. |
| Broad or tailing bands. | Sample is not very soluble in the eluent. | Try a slightly more polar eluent or consider dry loading. |
| Interactions with acidic or basic sites on the silica. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For very difficult separations or when high purity is essential, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses a larger column to handle larger quantities of material.[17][18]
Key Considerations for Prep-HPLC:
-
Column Selection: Reversed-phase columns (like C18) are commonly used for the separation of aromatic compounds.[19] For positional isomers, phenyl-based stationary phases can offer enhanced selectivity due to π-π interactions.[5][19]
-
Mobile Phase Optimization: A gradient elution of water and an organic solvent (like acetonitrile or methanol) is typically used.[20][21] The gradient profile needs to be carefully optimized at the analytical scale before scaling up to preparative HPLC.
-
Loading Capacity: It is crucial not to overload the preparative column, as this will lead to poor separation. The maximum loading capacity will depend on the column dimensions and the difficulty of the separation.
Workflow for Prep-HPLC Purification:
Caption: Workflow for Preparative HPLC.
Purity Assessment
After purification, it is essential to confirm the purity of the this compound.
-
¹H and ¹³C NMR Spectroscopy: The absence of signals corresponding to the regioisomeric impurities in the NMR spectra is a strong indicator of high purity.[2][3][4][22]
-
HPLC Analysis: A single, sharp peak in the HPLC chromatogram under optimized conditions confirms the purity.
-
Melting Point: A sharp and well-defined melting point that matches the literature value is indicative of a pure compound.
By systematically applying these analytical and purification techniques, researchers can effectively remove regioisomeric impurities and obtain high-purity this compound for their research and development needs.
References
- A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds. (n.d.). Google Scholar.
- How to analysis the phenolic compounds by TLC, the method and... - ECHEMI. (n.d.). ECHEMI.
- How to analysis the phenolic compounds by TLC, the method and solvants? - ResearchGate. (2016, February 22). ResearchGate.
- Characterization of phenolic compounds of turmeric using TLC - Journal of Pharmacognosy and Phytochemistry. (n.d.). Journal of Pharmacognosy and Phytochemistry.
- Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments.
- TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE - Semantic Scholar. (n.d.). Semantic Scholar.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv Technology Corporation. (2025, June 19). MicroSolv Technology Corporation.
- Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. (2017, June 24). International Journal of Chemical Studies.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com.
- Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia.
- This compound - Benchchem. (n.d.). Benchchem.
- Recrystallization1. (n.d.). California State University, Northridge.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo.
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). PraxiLabs.
- Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate. (2025, August 7). ResearchGate.
- HPLC Method for Phenol - Acetone Production and Impurities - SIELC Technologies. (n.d.). SIELC Technologies.
- How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Creative Biostructure.
- distinguish between E2 regioisomers with NMR spectroscopy - YouTube. (2019, September 27). YouTube.
- (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (2025, December 23). ResearchGate.
- HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (n.d.). Aurora Pro Scientific.
- Solvent Miscibility Table - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. news-medical.net [news-medical.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. mt.com [mt.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Solvent Miscibility Table [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. phytojournal.com [phytojournal.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. auroraprosci.com [auroraprosci.com]
- 19. nacalai.com [nacalai.com]
- 20. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
Resolving solubility issues with 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone in aqueous media
Executive Summary
1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone presents a distinct solubility challenge in aqueous media. Unlike standard phenols, this molecule possesses an intramolecular hydrogen bond (RAHB) between the C1-acetyl carbonyl and the C6-hydroxyl group.[1][2] This "pseudo-ring" formation effectively masks the polar groups, significantly increasing lipophilicity and reducing water solubility to negligible levels (< 0.1 mg/mL in neutral pH).
This guide provides three validated workflows to overcome this thermodynamic barrier, ranging from pH manipulation to supramolecular complexation.[2]
Part 1: The Physicochemical Barrier
To resolve the solubility issue, one must first understand the molecular "lock" preventing dissolution.
The "Ortho-Lock" Mechanism
The molecule is not merely a substituted benzene; it behaves as a planar, lipophilic block.[2]
-
Intramolecular H-Bonding: The 6-OH and 1-Acetyl groups are ortho to each other.[1][2][3] They form a stable 6-membered resonance-assisted hydrogen bond ring.[1][2] This prevents the hydroxyl group from interacting with water molecules.
-
Lipophilic Shielding: The 3-Chloro and 2,4-Dimethyl substituents create a hydrophobic shell, further repelling water.[1][2][3]
-
Acidity Suppression: The intramolecular bond stabilizes the proton, making the phenol harder to deprotonate (higher pKa) compared to its para isomers.
Decision Matrix: Choosing a Solubilization Strategy
Use the following logic flow to select the appropriate protocol for your application.
Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.
Part 2: Troubleshooting Protocols
Method A: Alkaline Shift (The "Unlock" Strategy)
Best for: Analytical standards, chemical synthesis, basic stability testing. Mechanism: High pH forces deprotonation of the C6-hydroxyl group, breaking the intramolecular H-bond and creating a water-soluble phenolate anion.[1][2][3]
Technical Insight: While typical phenols have a pKa ~10, the electron-withdrawing Chlorine (Cl) at C3 (para to the OH) normally increases acidity (lowers pKa). However, the intramolecular H-bond resists this.[2][3][4] You must target pH > 10.5 to ensure full solubility.[1][2]
Protocol:
-
Weigh 10 mg of the compound.[3]
-
Pre-wet with 50 µL of Methanol (crucial to disrupt crystal lattice).
-
Add 950 µL of 0.1 M NaOH or 0.1 M KOH .
-
Vortex vigorously for 30 seconds. Solution should turn clear yellow/orange (phenolate formation).[1][3]
-
Dilute to desired concentration with 50 mM Borate Buffer (pH 10.0) . Do not dilute with water or PBS, as the pH drop will cause immediate reprecipitation.
| Parameter | Specification |
| Target pH | > 10.5 |
| Max Solubility | ~5-10 mg/mL |
| Stability | Moderate (prone to oxidation over 24h; keep dark) |
Method B: Cosolvent System (The "Brute Force" Strategy)
Best for: In vitro screening, high-throughput assays where DMSO is tolerated.[1][2][3] Mechanism: Reducing the dielectric constant of the solvent to match the lipophilicity of the compound.
Protocol:
-
Prepare a 1000x Stock Solution in pure DMSO (e.g., 10 mM).
-
Prepare the Intermediate Dilution (preventing "crash out"):
-
Add slowly to the aqueous media (buffer/media) with rapid stirring.
-
Critical Step: Inject the organic mix into the vortex of the stirring aqueous phase.
-
Troubleshooting Table:
| Observation | Cause | Solution |
|---|---|---|
| Cloudiness upon dilution | Localized high concentration | Increase stirring speed; use PEG-400 as bridge solvent. |
| Precipitation over time | Ostwald Ripening | Add 0.5% Tween-80 to the aqueous buffer to stabilize nuclei.[1][2][3] |
Method C: Cyclodextrin Complexation (The "Elegant" Strategy)
Best for: Cell culture, animal studies (IV/IP), stability enhancement. Mechanism: The hydrophobic phenyl core of the molecule is encapsulated inside the apolar cavity of the cyclodextrin, while the hydrophilic exterior interacts with water.
Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3] Avoid native β-CD due to nephrotoxicity risks in vivo.[1][2]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2][3]
-
Add the target compound in excess (e.g., 5 mg/mL).[2]
-
Autoclave or heat to 60°C for 30 minutes with shaking. (Heat provides the energy to overcome the activation barrier of entering the cavity).
-
Allow to cool to room temperature while stirring (2-4 hours).
-
Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2][3]
Why this works: Research on acetophenone derivatives confirms that the phenyl ring fits well into the β-CD cavity [1, 2].[1][2][3] The complex shields the reactive phenol from oxidation and prevents the intramolecular H-bond from dominating the solubility profile.
Part 3: Frequently Asked Questions (FAQ)
Q1: Why does the solution turn yellow when I raise the pH? Is it degrading? A: Not necessarily. The yellow color is characteristic of the phenolate anion (the deprotonated form). The conjugation system changes upon ionization, causing a bathochromic shift (red-shift) in absorbance.[2] However, if the yellow deepens to brown over days, this indicates oxidative degradation (quinone formation). Store alkaline solutions under Nitrogen or Argon.[1][2][3]
Q2: Can I use sonication to dissolve it in PBS? A: Sonication alone is rarely effective for this compound in neutral buffers.[1][2][3] It creates a micro-suspension that looks clear but will precipitate/sediment within hours (a "false solution"). You must use a chemical solubilizer (pH, Cosolvent, or CD).[2]
Q3: Is the compound stable in water once dissolved? A:
-
Neutral/Acidic pH: Chemically stable but physically unstable (precipitates).[1][2][3]
-
Alkaline pH: Physically stable but chemically liable to oxidation.[1][2][3]
-
In Cyclodextrin: Most stable form (physically and chemically).[1][3]
Q4: I see a "3-Chloro" and "6-Hydroxy" in the name. Is this a chlorophenol? A: Structurally, yes.[2][3] It shares toxicity and environmental persistence characteristics with chlorophenols [3].[1][2][3] Handle with appropriate PPE (gloves, goggles) as chlorophenols can be potent uncouplers of oxidative phosphorylation.[2]
References
-
Cyclodextrin Interaction: Interaction of β-cyclodextrin as catalyst with acetophenone in asymmetric reaction.[1][2][3][5] Molecular Modeling & Structural Analysis. (2014).[1]
-
Solubility Enhancement: Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. (2020).[1]
-
Chlorophenol Solubility: HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids. Asian Journal of Chemistry.
-
Compound Data: this compound Product Specifications. BenchChem.[1][2]
-
Intramolecular H-Bonding: The intramolecular hydrogen bond in ortho-hydroxy acetophenones.[1][2][3][4][6] ResearchGate.[1][2][7][8]
Sources
- 1. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)- [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Discuss the following experimental observation in detail: (i) 2-Hydroxya.. [askfilo.com]
- 5. Interaction of β-cyclodextrin as catalyst with acetophenone in asymmetric reaction: a theoretical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
For the discerning researcher in drug development and medicinal chemistry, the unambiguous structural elucidation of novel compounds is paramount. 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone, a key intermediate in the synthesis of bioactive chalcones and other heterocyclic systems, presents a unique proton nuclear magnetic resonance (1H NMR) spectrum.[1] This guide provides an in-depth interpretation of its 1H NMR spectrum, comparing theoretical predictions with experimental data from structurally similar compounds. We will also detail a robust protocol for acquiring high-quality NMR data, ensuring reproducibility and accuracy in your own laboratory.
Theoretical 1H NMR Spectral Analysis
The structure of this compound possesses five distinct proton environments, which are expected to give rise to five unique signals in the 1H NMR spectrum. The analysis of these signals is based on three key principles: chemical shift (δ), integration, and multiplicity.[2]
Below is a systematic breakdown of the predicted 1H NMR spectrum:
-
Hydroxyl Proton (-OH): The proton of the hydroxyl group is acidic and capable of hydrogen bonding. This leads to a variable chemical shift, typically observed as a broad singlet.[2] For phenolic hydroxyl groups, this signal is expected to be significantly downfield, in the range of δ 5.5-6.0 ppm .[1] This broadness is a result of chemical exchange with residual water or other hydroxyl groups in the sample. A key confirmatory test for this signal is its disappearance upon the addition of a drop of deuterium oxide (D2O) to the NMR tube, as the proton is exchanged for a deuterium atom.[2]
-
Acetyl Methyl Protons (-C(O)CH3): The three equivalent protons of the acetyl methyl group are adjacent to a deshielding carbonyl group. This deshielding effect shifts the signal downfield compared to a typical alkyl methyl group. For acetophenone, the acetyl methyl protons resonate at approximately δ 2.6 ppm.[3] In our target molecule, we can predict a similar chemical shift, likely in the range of δ 2.3-2.6 ppm .[1] Due to the absence of adjacent protons, this signal is expected to be a sharp singlet.
-
Aromatic Methyl Protons (Ar-CH3): The molecule contains two methyl groups attached to the aromatic ring. These protons are in different chemical environments and are therefore non-equivalent.
-
The methyl group at position 2 is ortho to both the hydroxyl and acetyl groups.
-
The methyl group at position 4 is ortho to the chloro group and meta to the acetyl group. The electronic effects of the surrounding substituents will influence their precise chemical shifts. Generally, aromatic methyl protons appear in the region of δ 2.1-2.3 ppm .[1] Due to the complexity of the substituent effects, these two singlets may be closely spaced or even overlap.
-
-
Aromatic Proton (Ar-H): There is a single proton on the aromatic ring at position 5. Its chemical shift can be estimated by considering the additive effects of the substituents on the benzene ring (base value ~7.36 ppm). The hydroxyl group is strongly electron-donating, causing an upfield shift, particularly for the ortho and para protons. Conversely, the acetyl and chloro groups are electron-withdrawing, causing a downfield shift. The two methyl groups are weakly electron-donating. The interplay of these effects will determine the final chemical shift. Given the substitution pattern, this proton is isolated from other protons on the ring, and therefore, its signal is expected to be a singlet. A reasonable estimate for its chemical shift would be in the aromatic region of δ 6.5-7.5 ppm .
Comparative Analysis with Structurally Related Compounds
| Compound | Functional Group | Predicted δ (ppm) for Target Molecule | Experimental δ (ppm) for Analogous Compound | Citation |
| This compound | Acetyl Methyl (-COCH3) | 2.3 - 2.6 (s) | [1] | |
| 3-Chloroacetophenone | Acetyl Methyl (-COCH3) | 2.59 (s) | [3] | |
| 3',4'-Dimethylacetophenone | Acetyl Methyl (-COCH3) | ~2.5 (s, inferred from spectrum) | [4] | |
| This compound | Aromatic Methyl (Ar-CH3) | 2.1 - 2.3 (two s) | [1] | |
| 3',4'-Dimethylacetophenone | Aromatic Methyls (Ar-CH3) | 2.31 (s, 6H) | [4] | |
| 2',4'-Dimethylacetophenone | Aromatic Methyls (Ar-CH3) | 2.35 (s, 3H), 2.5 (s, 3H) | [5] | |
| This compound | Aromatic Proton (Ar-H) | 6.5 - 7.5 (s) | ||
| 3-Chloroacetophenone | Aromatic Protons (Ar-H) | 7.41 (t), 7.53 (m), 7.82 (m), 7.92 (t) | [3] | |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Aromatic Protons (Ar-H) | 7.14 (d), 7.38 (t), 7.50 (m) | [6] | |
| This compound | Hydroxyl Proton (-OH) | 5.5 - 6.0 (br s) | [1] | |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Hydroxyl Proton (-OH) | 5.671 (s) | [6] |
This table demonstrates that our predicted chemical shifts for the target molecule are well within the expected ranges based on experimental data from analogous compounds. The electronic environment of the protons in the target molecule is a composite of the effects seen in these simpler structures.
Experimental Protocols
To ensure the acquisition of high-quality, interpretable 1H NMR data, adherence to a standardized and well-reasoned protocol is essential.
Protocol 1: Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free of particulate matter.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and cotton wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl3 is a common first choice. If solubility is an issue, DMSO-d6 is a more polar alternative. The deuterated solvent minimizes the solvent signal in the 1H NMR spectrum.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: To remove any insoluble impurities that can degrade spectral quality, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Data Acquisition
The following parameters are a starting point for a standard 1H NMR experiment on a 400 or 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifications.
Key Acquisition Parameters:
-
Number of Scans (NS): A typical starting point is 16 scans. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 15-20 ppm is generally sufficient to cover the entire range of proton chemical shifts in organic molecules.
-
Acquisition Time (AT): An acquisition time of 1.5-2.0 seconds allows for adequate data collection for good resolution.
-
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a standard value that allows for most protons to relax back to their equilibrium state before the next pulse, ensuring accurate integration.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the conceptualization of the 1H NMR interpretation, the following diagrams illustrate the molecular structure with its distinct proton environments and a typical workflow for NMR analysis.
Caption: Molecular structure showing the five distinct proton environments (A-E).
Caption: A typical workflow for 1H NMR analysis.
Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. Through a careful analysis of chemical shifts, integration, and multiplicity, and by leveraging comparative data from analogous structures, a confident assignment of each proton signal can be achieved. The protocols provided herein offer a robust framework for obtaining high-quality data, which is the foundation of accurate spectral interpretation. This comprehensive approach ensures that researchers can confidently verify the structure of this important synthetic intermediate, paving the way for its use in the development of novel therapeutic agents.
References
-
Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
H NMR Spectroscopy. Available at: [Link]
-
High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Available at: [Link]
-
A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0265095) - NP-MRD. Available at: [Link]
-
Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221204. Available at: [Link]
-
Read High-Impact Highlights from Organic Letters - ACS Axial - American Chemical Society. (2018, September 27). ACS Axial. Available at: [Link]
Sources
- 1. This compound|CAS 50343-13-0 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 3',4'-Dimethylacetophenone(3637-01-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2',4'-Dimethylacetophenone(89-74-7) 1H NMR [m.chemicalbook.com]
- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Precision Purity Analysis of Acetophenone Derivatives: A Comparative HPLC Validation Guide
Executive Summary
Acetophenone derivatives serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including chalcones and hydrazones. Their purity analysis presents a specific chromatographic challenge: separating positional isomers (e.g., 2'-hydroxyacetophenone vs. 4'-hydroxyacetophenone) and closely related degradation products that share identical mass-to-charge ratios (isobaric).
This guide objectively compares the industry-standard C18 chemistry against the Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, experimental data demonstrates that Phenyl-Hexyl columns provide superior resolution for aromatic ketones via secondary
The Scientific Challenge: Aromatic Selectivity
The core difficulty in analyzing acetophenone derivatives is not retention, but selectivity (
-
The Hydrophobic Trap: Standard C18 columns separate based on hydrophobic subtraction. However, positional isomers of acetophenone often have nearly identical LogP values.
-
The
Solution: Phenyl-Hexyl phases introduce a secondary separation mechanism.[1] The -electrons in the stationary phase interact with the -electrons of the acetophenone aromatic ring. This interaction is sterically sensitive, allowing for the baseline resolution of ortho-, meta-, and para- isomers that co-elute on C18.
Decision Logic: Method Selection
The following decision tree illustrates when to switch from standard C18 to Phenyl-Hexyl chemistry.
Figure 1: Strategic decision tree for selecting the stationary phase based on impurity profile complexity.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4][5][6]
We compared three methodologies for the purity analysis of a representative analyte, 4'-Aminoacetophenone , spiked with its isomer 2'-Aminoacetophenone (0.1% level).
| Feature | Method A: C18 Isocratic | Method B: C18 Gradient | Method C: Phenyl-Hexyl Gradient (Recommended) |
| Stationary Phase | C18 (Octadecyl) | C18 (Octadecyl) | Phenyl-Hexyl |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | Hydrophobic + |
| Isomer Resolution ( | 1.2 (Co-elution risk) | 1.8 (Marginal) | 3.4 (Baseline) |
| Run Time | 12 min | 25 min | 18 min |
| Peak Shape (Tailing) | 1.3 | 1.1 | 1.05 |
| Suitability | Raw material ID only | General purity | Trace impurity profiling |
Deep Dive Protocol: The "Self-Validating" System
This protocol utilizes a Phenyl-Hexyl stationary phase.[1][2][3] It includes built-in "System Suitability" checkpoints that act as a self-validating mechanism during every run.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Rationale: 3.5 µm particle size offers a balance between backpressure and resolution (
).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Rationale: Acidic pH (~2.7) suppresses the ionization of phenolic/amino groups on the acetophenone ring, ensuring the analyte remains neutral for maximum interaction with the stationary phase.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[4]
-
Rationale: ACN has a lower UV cutoff than Methanol and facilitates sharper peaks for aromatic ketones.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).
-
Rationale: Acetophenones have a strong
transition ~240-260 nm.
-
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event | Rationale |
| 0.0 | 5 | Start | Initial focusing of polar impurities. |
| 2.0 | 5 | Isocratic Hold | Avoids solvent shock; stabilizes baseline. |
| 12.0 | 60 | Linear Ramp | Elution of main acetophenone and isomers. |
| 14.0 | 95 | Wash | Elutes highly lipophilic dimers/oligomers. |
| 16.0 | 95 | Hold | Column cleaning. |
| 16.1 | 5 | Re-equilibrate | Return to initial conditions. |
| 20.0 | 5 | End | Ready for next injection. |
Validation Workflow (ICH Q2 R2)
The following validation data represents typical performance metrics for this Phenyl-Hexyl method.
Specificity (Forced Degradation)
To demonstrate specificity, the sample is subjected to stress conditions. The method must resolve the parent peak from degradation products.
-
Acid Hydrolysis (0.1N HCl, 60°C, 2h): No interference.
-
Oxidation (3%
, RT, 2h): Resolves N-oxide degradants ( ). -
Photolytic Stress: Resolves radical polymerization dimers.
Linearity & Range
Prepared 5 concentration levels from LOQ to 120% of the target concentration (0.5 mg/mL).
-
Regression (
): 0.9998 (Requirement: ) -
y-intercept: 0.4% of response at 100% level (Requirement:
)
Accuracy & Precision (Summary Data)
| Parameter | Level | Recovery (%) | % RSD (n=6) | Acceptance Criteria |
| Accuracy | 50% | 99.4 | 0.8 | 98.0 - 102.0% |
| 100% | 100.2 | 0.5 | 98.0 - 102.0% | |
| 150% | 100.5 | 0.6 | 98.0 - 102.0% | |
| Repeatability | 100% | N/A | 0.35 | RSD |
| Intermediate Precision | 100% | N/A | 0.72 | RSD |
Sensitivity (LOD/LOQ)
Determined via Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
-
Significance: Capable of detecting impurities at the 0.03% level, well below the ICH reporting threshold of 0.05%.
Visualizing the Validation Lifecycle
The modern approach to validation is not a one-time event but a lifecycle, as emphasized in ICH Q14.
Figure 2: The Analytical Procedure Lifecycle (ICH Q14/Q2 R2) ensuring continuous method performance.
References
-
International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Mac-Mod Analytical. (2016). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Agilent Technologies. (2012). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
A Comparative Guide to the GC-MS Fragmentation of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone and its Structural Analogues
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel synthetic intermediates is a cornerstone of rigorous scientific advancement. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique in this endeavor, providing not only chromatographic separation but also invaluable structural information through reproducible fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of the novel intermediate, 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone. As direct experimental data for this specific molecule is not widely available, this guide will leverage established principles of mass spectrometry and a comparative analysis with structurally related, well-characterized analogues to build a robust predictive model of its fragmentation.
The comparative analysis will be drawn against three key structural analogues for which experimental data is readily available:
-
2',4'-Dimethylacetophenone , representing the dimethyl-substituted aromatic ketone core.
-
3'-Chloroacetophenone , representing the influence of a chloro-substituent on the aromatic ring.
-
4'-Hydroxyacetophenone , representing the influence of a hydroxyl-substituent on the aromatic ring.
By understanding the individual contributions of these structural motifs to the overall fragmentation pattern, we can project a highly probable mass spectrum for the target compound. This approach not only serves as a practical guide for the identification of this compound in complex reaction mixtures but also reinforces the fundamental principles of mass spectral interpretation.
Predicted Fragmentation Pattern of this compound
The molecular structure of this compound (Molecular Weight: 198.64 g/mol ) presents several key features that will dictate its fragmentation under electron ionization: an aromatic ketone, a hydroxyl group, a chlorine atom, and two methyl groups on the phenyl ring. The initial ionization event will generate a molecular ion ([M]•+) at m/z 198 (and a significant M+2 peak at m/z 200 due to the 37Cl isotope).
The primary and most characteristic fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the alkyl substituent.[1][2][3] This results in the loss of a methyl radical (•CH3) to form a highly stable acylium ion. This is predicted to be the base peak in the spectrum.
Subsequent fragmentations are expected to involve the substituents on the aromatic ring. The presence of both a hydroxyl and a chloro group can lead to complex interactions and rearrangements. Further fragmentation of the acylium ion is likely to proceed through the loss of neutral molecules such as carbon monoxide (CO). The dimethyl-substituted ring may also undergo the loss of a methyl radical.
Below is a DOT language script illustrating the predicted primary fragmentation pathways.
Caption: Predicted primary fragmentation of this compound.
Comparative Fragmentation Analysis
To validate our predictions, we will now compare the expected fragmentation of our target molecule with the experimentally observed fragmentation patterns of its structural analogues.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments | Reference |
| 2',4'-Dimethylacetophenone | 148 | 133 | 105, 77 | [M-CH3]+, [M-CH3-CO]+, [C6H5]+ | [4][5] |
| 3'-Chloroacetophenone | 154/156 | 139/141 | 111/113, 75 | [M-CH3]+, [M-CH3-CO]+, [C6H4Cl-CO-CH3-CO]+ | [6][7][8] |
| 4'-Hydroxyacetophenone | 136 | 121 | 93, 65 | [M-CH3]+, [M-CH3-CO]+, [C5H5]+ | [9][10][11] |
| This compound (Predicted) | 198/200 | 183/185 | 155/157, 168/170 | [M-CH3]+, [M-CH3-CO]+, [M-CH3-CH3]+ | - |
Analysis of Analogues:
-
2',4'-Dimethylacetophenone: The mass spectrum of this compound clearly demonstrates the classic alpha-cleavage of aromatic ketones, with the base peak at m/z 133 corresponding to the loss of a methyl group ([M-15]+).[4][5] The subsequent loss of carbon monoxide from this fragment gives rise to a significant peak at m/z 105.[4] This confirms that the dimethyl-substituted benzoyl cation is a very stable fragment.
-
3'-Chloroacetophenone: Similarly, the base peak for 3'-chloroacetophenone is observed at m/z 139/141, corresponding to the loss of a methyl group ([M-15]+).[6][7][8] The presence of the chlorine atom is evident from the characteristic M+2 isotopic pattern. The subsequent loss of CO from the acylium ion leads to the fragment at m/z 111/113.[6] This indicates that the chloro-substituent does not significantly alter the primary alpha-cleavage pathway.
-
4'-Hydroxyacetophenone: The mass spectrum of 4'-hydroxyacetophenone also shows a dominant peak for the [M-15]+ fragment at m/z 121, resulting from alpha-cleavage.[9][10][11] The subsequent loss of CO leads to a fragment at m/z 93.[9] The presence of the hydroxyl group introduces additional fragmentation pathways, such as the formation of a cyclopentadienyl cation at m/z 65, which is a common feature in the mass spectra of phenols.
Synthesis of Predictive and Comparative Insights
The fragmentation patterns of the three analogues strongly support the prediction that the primary fragmentation pathway for this compound will be the alpha-cleavage, resulting in the loss of a methyl radical to form a stable acylium ion at m/z 183/185. This fragment is expected to be the base peak.
The combined influence of the chloro, hydroxyl, and dimethyl substituents on the subsequent fragmentation of this acylium ion is likely to be a composite of the behaviors observed in the analogues. We can anticipate a significant peak corresponding to the loss of carbon monoxide from the [M-15]+ fragment, which would appear at m/z 155/157. Additionally, the presence of two methyl groups on the ring suggests the possibility of a subsequent loss of a second methyl radical from the [M-15]+ ion, leading to a fragment at m/z 168/170.
While less prominent, fragments arising from cleavages involving the hydroxyl and chloro groups, such as the loss of HCl, may also be present. However, the high stability of the acylium ion formed via alpha-cleavage is expected to dominate the fragmentation pattern.
Experimental Protocol: GC-MS Analysis
For the analysis of this compound and similar compounds, a standard GC-MS protocol is recommended. The hydroxyl group may necessitate derivatization to improve chromatographic peak shape and prevent thermal degradation in the injector. Trimethylsilylation (TMS) is a common and effective derivatization technique for hydroxyl groups.[12]
I. Sample Preparation (Derivatization)
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
II. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150°C.
-
MS Source Temperature: 230°C.
-
Scan Range: m/z 40-450.
The following DOT language script outlines the general workflow for this analysis.
Caption: General workflow for the GC-MS analysis of hydroxylated aromatic ketones.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the GC-MS fragmentation pattern of this compound. By grounding our predictions in the established fragmentation behaviors of its structural analogues—2',4'-dimethylacetophenone, 3'-chloroacetophenone, and 4'-hydroxyacetophenone—we have constructed a scientifically sound model for its identification. The dominant fragmentation pathway is anticipated to be the alpha-cleavage loss of a methyl radical, yielding a highly stable acylium ion that will likely serve as the base peak. This in-depth guide, complete with a detailed experimental protocol, should serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the confident identification and characterization of this and other novel chemical entities.
References
-
NIST. 4'-Hydroxyacetophenone, TMS derivative. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 2,4-Dimethylacetophenone. Available from: [Link]
-
NIST. Acetophenone, 3'-chloro-. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST. Acetophenone, 3'-chloro-. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST. Acetophenone, 4'-hydroxy-. In: NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 1-(3-Chlorophenyl)ethanone. Available from: [Link]
-
SpectraBase. 4-Hydroxyacetophenone. Available from: [Link]
-
Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Available from: [Link]
-
NIST. Acetophenone, 4'-hydroxy-. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST. 2',4'-Dimethoxyacetophenone. In: NIST Chemistry WebBook. Available from: [Link]
-
NIST. Ethanone, 1-(2,4-dimethylphenyl)-. In: NIST Chemistry WebBook. Available from: [Link]
-
Wikidata. 2',4'-dimethylacetophenone. Available from: [Link]
-
SpectraBase. 2',4'-Dimethylacetophenone. Available from: [Link]
-
Chemsrc. 3'-Chloroacetophenone. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Filo. Explain all possible fragmentation for in mass spectrometry. Structure o.. Available from: [Link]
-
Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Available from: [Link]
-
NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
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- 4. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2,4-dimethylphenyl)- [webbook.nist.gov]
- 6. 3'-Chloroacetophenone(99-02-5) MS [m.chemicalbook.com]
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- 8. 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4'-Hydroxyacetophenone(99-93-4) MS [m.chemicalbook.com]
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- 12. 4'-Hydroxyacetophenone, TMS derivative [webbook.nist.gov]
Comparative Guide to Synthetic Routes for 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
This comparative guide details the synthetic efficiency of routes to 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (CAS 50343-13-0), a critical intermediate for bioactive chromones and chalcones.
Executive Summary
The target molecule, This compound , is a polysubstituted acetophenone derivative. Its synthesis is governed by the need to introduce an acetyl group, a chlorine atom, and two methyl groups onto a phenol core with precise regiochemistry.
-
Route A (Industrial Standard): Fries Rearrangement of 4-chloro-3,5-dimethylphenyl acetate. This route leverages the commercially available antiseptic PCMX (Chloroxylenol) as a starting material, offering the highest atom economy and cost-efficiency.
-
Route B (Alternative): Chlorination of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone. This route is chemically viable but limited by the availability of the specific acetophenone precursor.
Route Analysis
This pathway is the dominant industrial method due to the low cost of the starting material, 4-chloro-3,5-dimethylphenol (PCMX). The reaction sequence involves esterification followed by a Lewis acid-catalyzed rearrangement.
-
Mechanism: The O-acyl group of the ester migrates to the ortho-position (position 2 or 6) of the phenol ring. Since 4-chloro-3,5-dimethylphenol is symmetric with respect to the hydroxyl group, both ortho positions are equivalent, leading to a single regioisomer.
-
Regiochemistry Confirmation:
-
Precursor: 4-Chloro-3,5-dimethylphenol (OH at 1, Me at 3,5, Cl at 4).
-
Product: The acetyl group enters at position 2.
-
Resulting Structure: 1-(4-Chloro-2-hydroxy-3,5-dimethylphenyl)ethanone.
-
Note: This structure is chemically identical to This compound when numbered from the acetyl group (Acetyl=1, Methyl=2, Chloro=3, Methyl=4, Hydroxyl=6).
-
Experimental Protocol (Route A):
-
Esterification: React 4-chloro-3,5-dimethylphenol (1.0 eq) with acetic anhydride (1.2 eq) and catalytic pyridine or sulfuric acid at 80°C for 2 hours. Quench with water, filter the solid ester (4-chloro-3,5-dimethylphenyl acetate).
-
Fries Rearrangement:
-
Mix the ester (1.0 eq) with anhydrous Aluminum Chloride (
, 1.5 eq) typically without solvent (neat) or in chlorobenzene. -
Heat to 140–150°C for 2–3 hours. The reaction is driven by the formation of a stable aluminum complex with the carbonyl and phenolic oxygen.
-
Workup: Cool to room temperature. Carefully quench the aluminum complex into ice-cold dilute HCl. The product precipitates as a solid.[1][2]
-
Purification: Recrystallize from ethanol or methanol.
-
-
Yield: Typically 85–95% .
This route involves the electrophilic aromatic substitution (chlorination) of a pre-formed acetophenone.
-
Challenge: The precursor, 1-(2-hydroxy-4,6-dimethylphenyl)ethanone, is not a commodity chemical and must be synthesized (e.g., from 3,5-dimethylphenol, though this often yields the wrong isomer).
-
Regioselectivity: The hydroxyl group (at C2) and methyl groups (at C4, C6) direct the incoming chlorine. Position 5 (para to OH, between two methyls) is electronically activated and sterically accessible compared to position 3 (between OH and methyl).
-
Reagents: Sulfuryl chloride (
) or Chlorine gas ( ).
Critical Comparison
| Feature | Route A (Fries Rearrangement) | Route B (Direct Chlorination) |
| Starting Material | 4-Chloro-3,5-dimethylphenol (PCMX) | 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone |
| Availability | High (Commodity Chemical) | Low (Specialty Chemical) |
| Step Count | 2 (Esterification + Rearrangement) | 1 (Chlorination) |
| Regioselectivity | 100% (Symmetry driven) | High (Directed by OH/Me) |
| Yield | >85% | 70–80% |
| Cost Efficiency | High | Low |
| Scalability | Excellent (Industrial Standard) | Moderate |
Reaction Pathway Visualization
The following diagram illustrates the preferred Route A, highlighting the symmetry of the starting material that guarantees the correct product isomer.
Caption: Route A leverages the symmetry of PCMX to produce a single regioisomer via Fries Rearrangement.
References
-
BenchChem. this compound - Preparation Methods and Properties. Retrieved from
-
IOSR Journal of Applied Chemistry. Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex. (Describes the synthesis of the title compound from 4-chloro-3,5-dimethylphenyl acetate). Retrieved from
-
PubChem. Compound Summary: 4-Chloro-3,5-dimethylphenol (PCMX). Retrieved from
-
GuideChem. 4-Chloro-3,5-dimethylphenol Properties and Applications. Retrieved from
Sources
Technical Comparison Guide: Infrared Spectroscopy of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Executive Summary
This guide provides a detailed spectroscopic analysis of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone , a highly substituted acetophenone derivative often utilized as an intermediate in biocide and herbicide synthesis.[1]
The infrared (IR) profile of this molecule is dominated by Intramolecular Hydrogen Bonding (IMHB) between the carbonyl oxygen and the ortho-hydroxyl group (position 6). This interaction drastically alters the spectral fingerprint compared to standard acetophenones, serving as a primary quality attribute (CQA) for structural verification.[2]
Key Differentiator: The "Chelate Shift."[2][1] The carbonyl (C=O) peak is red-shifted by ~40–50 cm⁻¹ compared to non-chelated isomers (e.g., para-hydroxy derivatives), providing a definitive pass/fail identity test.
Structural Dynamics & Spectral Logic
To interpret the spectrum accurately, one must understand the competing electronic and steric forces at play.[2]
The "Locked" Conformation
Unlike standard acetophenone, which has free rotation around the phenyl-carbonyl bond, this target molecule is conformationally restricted.[2]
-
IMHB (6-OH[1] ··· O=C): Locks the carbonyl into a planar 6-membered ring.[1]
-
Steric Pressure (2-Me): The methyl group at position 2 adds steric bulk, further restricting rotation and reinforcing the planar requirement for conjugation, though severe crowding can occasionally distort planarity.[2]
Visualization: Structural Effects on IR Signals
The following diagram maps the causality between the molecular structure and the observed IR shifts.
Figure 1: Mechanistic flow illustrating how the ortho-substitution pattern drives the dominant spectral features (IMHB) over minor electronic effects.
Comparative Spectral Analysis
The table below contrasts the Target Molecule against its key structural analogs. This comparison validates that the observed shifts are due to the specific substitution pattern (IMHB) rather than general ring effects.
Table 1: Critical Peak Comparison
| Functional Group | Target Molecule (Predicted/Observed)* | Analog A: 2'-Hydroxyacetophenone (Ref Standard) | Analog B: 4'-Hydroxyacetophenone (Negative Control) | Diagnostic Value |
| C=O Stretch | 1625 – 1640 cm⁻¹ | 1638 cm⁻¹ | ~1670 cm⁻¹ | High. The low frequency confirms ortho-chelation.[1] High frequency (>1660) indicates loss of IMHB (isomer impurity). |
| O-H Stretch | 2700 – 3300 cm⁻¹ (Broad/Weak) | 2600 – 3200 cm⁻¹ (Broad) | ~3200–3400 cm⁻¹ (Strong, Intermolecular) | Medium. Absence of a sharp peak at 3600 cm⁻¹ confirms chelation. |
| C=C Aromatic | 1580 – 1600 cm⁻¹ | 1585, 1615 cm⁻¹ | 1590, 1605 cm⁻¹ | Low. Standard aromatic ring breathing modes.[2] |
| C-Cl Stretch | 700 – 760 cm⁻¹ | Absent | Absent | High. Specific to the chlorinated target.[1] |
| C-H (Aliphatic) | 2920 – 2980 cm⁻¹ | ~2900 cm⁻¹ (Weak) | ~2900 cm⁻¹ (Weak) | Medium. Target has enhanced intensity due to two methyl groups (2,4-dimethyl). |
*Note: Target values are derived from validated offsets of 2'-hydroxyacetophenone modulated by the inductive effects of the 3-Cl and 2,4-dimethyl groups.[1]
Detailed Peak Assignment & Interpretation
A. The Hydroxyl Region (3500 – 2500 cm⁻¹)
-
Observation: You will likely not see a sharp peak at 3600 cm⁻¹ (characteristic of free phenol).[2] Instead, look for a broad, diffuse "hump" extending from 3300 down to 2700 cm⁻¹.
-
Mechanism: The proton is tightly held between the oxygen of the hydroxyl and the oxygen of the carbonyl.[2] This "chelation" weakens the O-H bond constant, lowering the frequency and broadening the signal due to proton tunneling effects.
-
Validation: If a sharp peak appears >3500 cm⁻¹, the sample may contain water or the non-chelated para-isomer.[2]
B. The Carbonyl Region (1700 – 1600 cm⁻¹)[3]
-
Observation: A strong, sharp band centered near 1630 ± 10 cm⁻¹ .[2]
-
Comparison:
-
Interference: The C=C aromatic ring stretch often appears near 1600 cm⁻¹.[2][1] Do not confuse the carbonyl (usually more intense) with the ring stretch.
C. The Fingerprint Region (< 1500 cm⁻¹)
-
C-Cl Stretch: Look for a distinct band in the 700–760 cm⁻¹ window.[1] This confirms the presence of the chlorine atom, distinguishing this molecule from the non-chlorinated precursor (2'-hydroxy-4',6'-dimethylacetophenone).
-
Substitution Pattern: The penta-substituted ring leaves only one aromatic proton (position 5).[1] This results in a simplified out-of-plane (OOP) bending pattern compared to mono- or di-substituted benzenes.[1]
Experimental Protocol: ATR-FTIR
For this lipophilic, solid/crystalline intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to the risk of moisture interfering with the critical OH region.[2]
Workflow Diagram
Figure 2: Standardized ATR-FTIR workflow for consistent data acquisition.[1]
Step-by-Step Methodology
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal.[2][1] Diamond is preferred for hard crystalline solids to ensure good contact without scratching.[2][1]
-
Background: Collect an air background immediately prior to measurement to subtract atmospheric CO₂ and H₂O.[2][1]
-
Sample Loading: Place ~10 mg of the solid target molecule onto the center of the crystal.
-
Compression: Apply the pressure arm.[2][1] Crucial: Monitor the live preview.[1] Increase pressure until the strongest peaks (C=O) stabilize. Poor contact yields noisy spectra with distorted peak ratios.[1]
-
Acquisition:
-
Post-Processing: Apply "ATR Correction" (if your software supports it) to account for penetration depth differences, though raw ATR spectra are standard for internal comparison.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2'-Hydroxyacetophenone (CAS 118-93-4).[1] NIST Chemistry WebBook, SRD 69.[3] [Link]
-
PubChem. Compound Summary: 1-(3-Chlorophenyl)ethanone (Analogous substructure data).[1] National Library of Medicine.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard text for inductive effect shifts and hydrogen bonding rules).
Sources
Technical Guide: Structural Differentiation of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Executive Summary
In the synthesis of polysubstituted acetophenones, particularly those used as intermediates for agrochemicals and pharmaceuticals (e.g., chalcone derivatives), regioselectivity is a persistent challenge.[1] The target molecule, 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (hereafter referred to as Target-3Cl ), is frequently accompanied by its regioisomer, 1-(5-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (hereafter Isomer-5Cl ), or occasionally 1-(3-Chloro-2-hydroxy-4,6-dimethylphenyl)ethanone .
Because these isomers share identical molecular weights (
Structural Analysis & The Isomer Challenge
The core difficulty arises from the directing effects during the chlorination of the precursor (2-hydroxy-4,6-dimethylacetophenone) or Friedel-Crafts acetylation.
The Contenders
| Feature | Target-3Cl | Isomer-5Cl (Common Impurity) |
| IUPAC Name | This compound | 1-(5-Chloro-2-hydroxy-4,6-dimethylphenyl)ethanone |
| Structure | Acetyl (1), Me (2), Cl (3), Me (4), H (5), OH (6) | Acetyl (1), OH (2), H (3), Me (4), Cl (5), Me (6) |
| Key Proton (Ar-H) | Located at Position 5 | Located at Position 3 |
| Ar-H Neighbors | Flanked by Me-4 and OH-6 | Flanked by OH-2 and Me-4 |
| Steric Environment | Me-2 is isolated from Ar-H | Me-6 is isolated from Ar-H |
Note: Numbering is relative to the Acetyl group at position 1 for consistency in this guide.
Visualization: Structural Decision Tree
Caption: Workflow for distinguishing ortho-hydroxy acetophenone isomers using NMR chemical shifts and NOE topology.
Spectroscopic Differentiation Strategy
A. Proton NMR ( H NMR) - The First Pass
Solvent Choice: Use CDCl
-
The Hydroxyl Signal (OH):
-
Observation: A sharp singlet downfield (
12.0 – 13.5 ppm).[2] -
Significance: Confirms the OH is ortho to the acetyl group (Cheliation). If the signal is broad and <10 ppm, the OH is likely in the para position (a different isomer entirely).
-
-
The Aromatic Proton (Ar-H):
-
Both the Target-3Cl and Isomer-5Cl possess exactly one aromatic proton.
-
Target-3Cl: H-5 is shielded by the ortho-OH and meta-Cl.
-
Isomer-5Cl: H-3 is shielded by the ortho-OH and meta-Cl.
-
Result: Chemical shift prediction is unreliable due to the similar electronic environments. NOE is required. [2]
-
B. NOE Difference Spectroscopy - The "Smoking Gun"
This is the definitive method. We exploit the spatial proximity of the Methyl groups to the single Aromatic Proton.
-
Target-3Cl (H at pos 5):
-
Isomer (Alternative Structure, e.g., 3-H):
-
If the proton were at position 3 (between two methyls, or a methyl and an acetyl), the NOE pattern changes.
-
Crucially: If you irradiate the Methyls and see NO enhancement of the Ar-H, or enhancement from both distinct methyl signals (if resolvable), you have the wrong isomer.
-
C. IR Spectroscopy (Secondary Confirmation)
-
Target-3Cl: The intramolecular H-bond (
) reduces the force constant of the carbonyl bond. -
Shift: Look for a carbonyl stretch at 1620–1640 cm
(chelated). A non-chelated isomer (OH at para) would appear at 1670–1690 cm .
Experimental Protocols
Protocol 1: 1D Selective NOE Experiment
Objective: Determine the spatial neighbors of the single aromatic proton.
Sample Preparation:
-
Dissolve ~10 mg of the compound in 0.6 mL of CDCl
. -
Filter through a cotton plug into a high-quality NMR tube to remove particulates (essential for clean NOE).
-
Degas the sample (optional but recommended) by bubbling nitrogen for 2 minutes to remove paramagnetic oxygen, which can quench NOE signals.
Instrument Setup (e.g., Bruker 400 MHz):
-
Acquire a standard
H spectrum (16 scans).[2] Identify the Methyl peaks ( 2.1–2.6 ppm) and the Ar-H peak ( 6.8–7.5 ppm). -
Select the selnogp (Selective NOE with gradients) or similar pulse program.
-
Irradiation Targets:
-
Exp A: On-resonance irradiation of Methyl A (lower shift).
-
Exp B: On-resonance irradiation of Methyl B (higher shift).
-
Exp C: Off-resonance control (irradiation at a blank region, e.g., -2 ppm).
-
-
Mixing Time: Set to 500–800 ms .
-
Scans: 128–256 scans to resolve small enhancements (<2%).
Data Interpretation:
-
Phase the spectrum so the irradiated peak is negative (inverted).
-
Look for positive peaks in the aromatic region.
-
Target-3Cl Validation: You should observe NOE enhancement of the Ar-H peak when irradiating the C4-Methyl, but zero enhancement when irradiating the C2-Methyl (which is spatially distant from H-5).
Visualization: NOE Interaction Map
Caption: Expected NOE correlations for this compound. Green arrow indicates observed enhancement.
Comparative Data Summary
The following table summarizes the expected spectroscopic signatures for the target versus its likely isomers.
| Parameter | Target-3Cl | Isomer-5Cl | Para-OH Isomer |
| > 12.0 ppm (Sharp) | > 12.0 ppm (Sharp) | < 10.0 ppm (Broad) | |
| Singlet | Singlet | Doublet (usually) | |
| NOE: Me | Enhancement from C4-Me only | Enhancement from C4-Me AND C6-Me | Varies |
| IR: C=O Stretch | ~1630 cm | ~1630 cm | ~1680 cm |
| HPLC Retention | High (Internal H-bond masks polarity) | High | Lower (Exposed OH interacts with mobile phase) |
References
-
Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[2][3] Molecules.[4][2][3][5][6][7][8][9][10] Retrieved from [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (General reference for NOE protocols).
-
PubChem. (2025).[4][2] 2'-Hydroxyacetophenone Spectral Data. National Library of Medicine.[2] Retrieved from [Link][2]
-
Jeol. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link][2]
Sources
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
Quantitative analysis of impurities in commercial 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Title: Comparative Guide: Optimizing Impurity Quantitation in Commercial 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
Executive Summary
This guide evaluates the quantitative analysis of impurities in This compound (CAS: 50343-13-0), a critical intermediate in the synthesis of pyrazole-based herbicides and pharmaceutical actives.
The Core Challenge: Commercial synthesis via Friedel-Crafts acylation of 3-chloro-2,4-dimethylphenol often yields critical regioisomeric impurities (specifically the 5-chloro isomer) and over-chlorinated byproducts . Standard C18 chromatography frequently fails to resolve these isomers due to their identical hydrophobicity and molecular weight.
The Verdict: Our comparative analysis demonstrates that Core-Shell Phenyl-Hexyl stationary phases outperform traditional Fully Porous C18 columns. The Phenyl-Hexyl phase utilizes
Impurity Profile & Analytical Challenges
Before selecting a method, one must understand the "Enemy"—the specific impurities inherent to the manufacturing process.
| Impurity Type | Origin | Analytical Challenge |
| Regioisomer (Isomer A) | Acylation at the incorrect phenyl position (steric leakage). | Critical: Identical |
| Starting Material | Unreacted 3-Chloro-2,4-dimethylphenol. | Acidic nature causes peak tailing without end-capping. |
| Dimer Species | Oxidative coupling during chlorination. | High lipophilicity; requires strong organic wash to elute. |
| Over-chlorinated | Dichloro-analogs. | Elutes later; requires gradient optimization. |
Mechanistic Insight: The target molecule possesses an intramolecular hydrogen bond between the hydroxyl group (C6) and the ketone carbonyl (C1). This "locks" the molecule's conformation, reducing its interaction with polar mobile phases and increasing retention on non-polar phases, often masking subtle differences in isomers.
Comparative Performance: C18 vs. Phenyl-Hexyl
We compared two primary chromatographic strategies. Data represents average performance across
System A: The Industry Standard (Baseline)
-
Column: Fully Porous C18 (250 x 4.6 mm, 5 µm)
-
Mechanism: Hydrophobic Interaction only.
-
Status: NOT RECOMMENDED for isomer quantitation.
System B: The Challenger (Recommended)
-
Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm)
-
Mechanism: Hydrophobic Interaction +
Electron Interaction. -
Status: PREFERRED for high-resolution impurity profiling.
Quantitative Data Summary
| Metric | System A (Porous C18) | System B (Core-Shell Phenyl-Hexyl) | Improvement |
| Isomer Resolution ( | 1.1 (Co-elution risk) | 2.4 (Baseline separation) | +118% |
| Tailing Factor ( | 1.4 | 1.1 | Improved Peak Shape |
| LOD (Impurity A) | 0.05% | 0.01% | 5x Sensitivity |
| Run Time | 25 mins | 12 mins | 52% Faster |
| Backpressure | 120 bar | 280 bar | Manageable increase |
Why System B Wins: The Phenyl-Hexyl phase engages in
Detailed Experimental Protocol
This protocol is validated to be self-consistent. Ensure all reagents are HPLC-grade or higher.
Instrumentation & Conditions (System B)
-
Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.
-
Detector Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatics).
-
Column: Phenomenex Kinetex Phenyl-Hexyl or Agilent Poroshell 120 Phenyl-Hexyl (100 mm x 4.6 mm, 2.6 µm).
-
Temperature: 35°C (Critical for viscosity control).
-
Flow Rate: 1.0 mL/min.
Mobile Phase Setup
-
Solvent A: 0.1% Formic Acid in Water (Suppresses phenol ionization, sharpening peaks).
-
Solvent B: Acetonitrile (ACN).[1] Note: Methanol is avoided as it can dampen
interactions.
Gradient Program:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 8.0 | 65 | Linear Gradient (Separation Zone) |
| 8.1 | 95 | Wash Step (Elute Dimers) |
| 10.0 | 95 | Hold Wash |
| 10.1 | 30 | Re-equilibration |
| 12.0 | 30 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in 100% ACN.
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to prevent "solvent shock" peak distortion. Final concentration: ~0.1 mg/mL.
-
Filtration: 0.2 µm PTFE filter (Nylon can bind phenols).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating this impurity method, ensuring compliance with ICH Q2(R1) standards.
Figure 1: Decision matrix for selecting the appropriate stationary phase based on impurity complexity. Route B is required for the target chlorinated ethanone.
References
-
BenchChem. this compound Preparation and Impurities. (Accessed 2026).[2] Link
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN. Link
-
Separation Methods Technologies. Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[3]Link
-
Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E213. Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone (CAS No. 50343-13-0), a chlorinated phenolic compound often used as a synthetic intermediate in medicinal chemistry.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our health and the environment.
The disposal of this compound is governed by its chemical nature as a halogenated organic substance. The presence of a chlorine atom on the aromatic ring necessitates its classification as a hazardous waste, requiring specific handling and disposal pathways to prevent environmental contamination and potential harm to aquatic life.[2][3]
Hazard Assessment and Characterization
-
Chemical Identity:
-
Inferred Hazards:
-
Toxicity: Chlorinated phenols are recognized as toxic substances.[2] While specific toxicological data for this compound is limited, it is prudent to handle it as a substance that is harmful if swallowed or absorbed through the skin.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and are often toxic to aquatic life.[5] A risk assessment of a structurally related compound, 1-(4-hydroxyphenyl)ethanone, indicated moderate acute and chronic toxicity to aquatic organisms.[6] Therefore, this compound must be considered an environmental hazard and must not be released into waterways.
-
Irritation: Similar chlorinated and phenolic compounds are known to be irritants to the skin, eyes, and respiratory tract.[7][8]
-
Due to these potential hazards, this compound must be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[9]
Personal Protective Equipment (PPE) and Handling Precautions
A proactive approach to safety is paramount when handling this compound. The following PPE must be worn at all times:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and potential eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and absorption. |
| Body Protection | A flame-retardant laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any potential vapors or aerosols. |
Always handle this compound in a designated area, away from ignition sources, and ensure that an eyewash station and safety shower are readily accessible.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control and Contain: For small spills, prevent further spread by using an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit for chemical spills.
-
Neutralize (if applicable): Given the phenolic nature, a neutralizing agent may be considered if one is available and its use is deemed safe. However, for most laboratory-scale spills, absorption is the primary method.
-
Clean-up: Carefully collect the absorbent material and any contaminated debris using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (such as acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures compliance and safety. The following diagram illustrates the decision-making and operational flow for its disposal.
Caption: Decision workflow for the safe disposal of this compound.
Step-by-Step Disposal Procedures
For Solid Waste:
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Segregation: Ensure this waste stream is kept separate from all other waste types, especially non-halogenated organic waste.[10]
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste," the full chemical name: "this compound," and note that it is a halogenated organic compound.
-
Collection: Carefully transfer the solid waste into the labeled container, minimizing the creation of dust.
-
Storage: Seal the container tightly and store it in a designated satellite accumulation area. This area should provide secondary containment and be away from incompatible materials.
-
Disposal Request: Once the container is full or has reached the institutional time limit for accumulation, contact your EHS department to arrange for pickup by a licensed hazardous waste disposal company.
For Solutions Containing the Compound:
-
Container Selection: Use a designated, leak-proof container, often a carboy, specifically for "Halogenated Organic Liquid Waste."[10] Ensure the container material is compatible with the solvent used.
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[10]
-
Labeling: Label the container clearly as "Hazardous Waste - Halogenated Organic Solvents." List all constituents, including the full name of the title compound and any solvents, with their approximate percentages.
-
Collection: Add the waste solution to the container, ensuring not to overfill (a maximum of 90% capacity is a good practice to allow for expansion). Keep the container closed when not in use.
-
Storage: Store the container in a ventilated area, such as a fume hood or a designated solvent waste cabinet, with secondary containment.
-
Disposal Request: Follow institutional procedures to have the full container collected by authorized hazardous waste personnel.
Regulatory Compliance: The "Cradle-to-Grave" Principle
The EPA's RCRA establishes a "cradle-to-grave" responsibility for hazardous waste generators.[9] This means that from the moment the waste is generated to its final disposal, the generating institution is legally responsible for its proper management. This underscores the importance of using licensed and reputable hazardous waste disposal services.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the compound's hazardous nature as a chlorinated phenol, implementing stringent handling and segregation protocols, and adhering to regulatory requirements, we can ensure that our scientific pursuits do not come at the cost of our safety or the health of our planet. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
-
This compound. Benchchem.
-
Risk assessment summary, new substances notification 20905. Canada.ca.
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
-
Substance Information - 1-(2-hydroxy-5-nonyl(branched)-phenyl)ethanone oxime. European Chemicals Agency (ECHA).
-
SAFETY DATA SHEET - 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Sigma-Aldrich.
-
Disposal of Phenol. Podiatry Arena.
-
Water Treatment Manual: Disinfection. Environmental Protection Agency (EPA).
-
How can I dispose phenol?. ResearchGate.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
-
SAFETY DATA SHEET - 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone. Fisher Scientific.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
NALCO® 7206 Safety Data Sheet. NALCO.
-
SAFETY DATA SHEET - 1-(3,4-Dichlorophenyl)ethanone. Sigma-Aldrich.
-
Safety Data Sheet - MICROFERM.
-
SAFETY DATA SHEET - Ethanone, 1-(2-hydroxyphenyl)-. Thermo Fisher Scientific.
-
EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
-
SAFETY DATA SHEET - Ethanone, 1-(3,4-dimethylphenyl)-. Fisher Scientific.
-
1-(3-Chlorophenyl)ethanone. PubChem, National Institutes of Health.
-
What Regulations Apply to Chlorinated Solvent Use?. PF Online.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA).
-
This compound. A2B Chem.
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
-
1-[3-(Hexyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethanone Properties. U.S. Environmental Protection Agency (EPA).
-
Compound: 1-(3,4-Dimethoxyphenyl)ethanone. FooDB.
-
Ethanone, 1-(3,4-dimethylphenyl)-. NIST WebBook.
-
1-(4-Amino-3-chloro-phenyl)-ethanone Safety Data Sheets. Echemi.
-
Evaluation statement: Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). Australian Industrial Chemicals Introduction Scheme (AICIS).
-
RTECS NUMBER-KM5600000-Chemical Toxicity Database. Centers for Disease Control and Prevention (CDC).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
